molecular formula C10H16O B101801 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one CAS No. 17622-46-7

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Cat. No.: B101801
CAS No.: 17622-46-7
M. Wt: 152.23 g/mol
InChI Key: LVBPXRKIGDMCEV-UHFFFAOYSA-N
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Description

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17622-46-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-ethyl-3,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-4-10(3)6-5-9(11)7-8(10)2/h7H,4-6H2,1-3H3

InChI Key

LVBPXRKIGDMCEV-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)C=C1C)C

Canonical SMILES

CCC1(CCC(=O)C=C1C)C

Synonyms

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C10H16O Cyclohexenone Derivatives: Piperitone and Pulegone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two prominent C10H16O cyclohexenone derivatives: piperitone and pulegone. These naturally occurring monoterpene ketones are of significant interest in various scientific and industrial fields, including drug development, flavor and fragrance chemistry, and agriculture. This document details their chemical properties, synthesis, biological activities, and relevant experimental protocols, presenting a valuable resource for researchers and professionals.

Chemical Identity and Properties

Piperitone and pulegone are structural isomers with the molecular formula C10H16O. While sharing the same molecular weight, their distinct chemical structures, arising from the position of the double bond and substituents on the cyclohexenone ring, lead to different chemical and biological properties.

Table 1: Chemical Identification of Piperitone and Pulegone

FeaturePiperitonePulegone
IUPAC Name 3-methyl-6-propan-2-ylcyclohex-2-en-1-one[][2](5R)-5-methyl-2-(propan-2-ylidene)cyclohexan-1-one[3][4]
Synonyms p-Menth-1-en-3-one[], 3-Carvomenthenonep-Menth-4(8)-en-3-one
CAS Number 89-81-6 (for the racemate)[2][5]89-82-7 (for the (R)-enantiomer)[4][6]
Molecular Formula C10H16O[]C10H16O[6]
Molecular Weight 152.23 g/mol []152.23 g/mol [6]
Appearance Colorless liquid with a peppermint-like odor[5]Clear, colorless oily liquid with a pleasant odor similar to pennyroyal and peppermint[3][6]
Boiling Point 232-233 °C[5]224 °C[6]
Density 0.9331 g/cm³[5]0.9346 g/cm³[6]

Synthesis of Piperitone and Pulegone

The synthesis of these cyclohexenone derivatives can be achieved through various chemical and chemoenzymatic routes.

Synthesis of Piperitone

A documented synthesis of piperitone involves a multi-step process starting from readily available chemical raw materials.[7]

Experimental Protocol: Synthesis of Piperitone from Methyl Isobutyl Ketone [7]

  • Step A: Synthesis of 3-isopropyl-3-buten-2-one: Methyl isobutyl ketone is reacted with formaldehyde under the catalysis of hydrogen chloride.

  • Step B: Michael Addition: The resulting 3-isopropyl-3-buten-2-one undergoes a Michael addition with acetyl acetate in the presence of an alkaline catalyst to yield the intermediate 2-acetyl-4-isopropyl-5-oxo-methyl caproate.

  • Step C: Intramolecular Aldol Condensation: The intermediate from Step B undergoes an intramolecular aldol condensation under alkaline conditions to form a carboxylic ester of piperitone. The reaction temperature is maintained between 40-100 °C.

  • Step D: Hydrolysis and Decarboxylation: The carboxylic ester of piperitone is subjected to hydrolysis and acidification decarboxylation under alkaline conditions to yield piperitone. The reaction temperature for this step is between 100-180 °C.

A simpler, though less detailed, method mentions the synthesis from isopropyl acetoacetate and 3-buten-2-one.[5]

Synthesis of Pulegone

Both chemical and chemoenzymatic methods have been developed for the synthesis of pulegone.

Experimental Protocol: Chemoenzymatic Synthesis of (+)-Pulegone [8]

  • Bioreduction of (−)-isopiperitenone: (−)-Isopiperitenone is subjected to preparative scale bioreduction using isopiperitenone reductase (IPR) to produce (+)-cis-isopulegone. The biotransformation is carried out in multiple small-volume vials containing a phosphate buffer (50 mM, pH 6.4), (−)-isopiperitenone (8 mM), IPR (2.0 μM), dithiothreitol (1 mM), NADP+ (20 μM), glucose (30 mM), and glucose dehydrogenase (10 U). The vials are sealed and shaken at 25 °C and 130 rpm.

  • Isomerization to (+)-Pulegone: The synthesized (+)-cis-isopulegone is treated with sodium methoxide in methanol (NaOMe/MeOH). This effects the isomerization of the terminal double bond to the more stable conjugated exocyclic double bond, yielding (+)-pulegone in quantitative yield.

A chemical synthesis route from (-)-citronellol has also been reported.[9]

Biological Activities and Potential Applications

Piperitone and pulegone exhibit a range of biological activities, making them subjects of interest for drug discovery and other applications.

Table 2: Summary of Biological Activities

CompoundBiological ActivityPotential Applications
Piperitone Insecticidal[], Antimicrobial[10][11], Antifungal[11], Anti-inflammatory[11]Agriculture (natural pesticide), Food preservation, Pharmaceuticals
Pulegone Antioxidant[12][13], Antimicrobial[12][13], Antifungal[12][13], Antiviral[12][13], Pesticidal[12][13], Anti-inflammatory, Analgesic[14], Anticonvulsant[14]Pharmaceuticals, Agrochemicals, Flavoring agent[6]

Note on Pulegone Toxicity: While exhibiting a broad range of biological activities, pulegone has been identified as potentially hepatotoxic and carcinogenic at high doses.[15][16] Its use, particularly in high concentrations, requires careful toxicological assessment.

Experimental Methodologies

Analysis of Pulegone by NMR Spectroscopy

Protocol for NMR Analysis of Pulegone in Food Products [17][18]

  • Sample Preparation (Essential Oils): Dissolve 100 mg of the essential oil in 1 mL of a deuterated solvent mixture of methanol-d4/chloroform-d1 (1:1, v/v). Add 0.1% tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation (Teas and Herbs - Ultrasonic-Assisted Extraction): Dissolve 200 mg of the sample in 1.5 mL of the deuterated solvent mixture. Subject the sample to an ultrasonic bath for 30 minutes.

  • Sample Preparation (Food Matrices - Steam Distillation): For solid or semi-solid food matrices, a steam distillation method is employed for the extraction of pulegone prior to dissolution in the deuterated solvent.[18]

  • NMR Spectroscopy: Acquire ¹H NMR spectra of the prepared samples. The specific solvent mixture of methanol-d4/chloroform-d1 (1:1, v/v) has been identified as effective for separating the signals of pulegone.

Analysis of Pulegone by Gas Chromatography-Mass Spectrometry (GC/MS)

Protocol for GC/MS Analysis of Pulegone in Food Products [19]

  • Extraction (Simultaneous Distillation-Extraction - SDE): Recover pulegone from food matrices using a Likens-Nickerson apparatus with dichloromethane as the extraction solvent.

  • GC/MS Analysis: Perform the analysis using a capillary gas chromatograph coupled to a mass spectrometer. This method allows for the separation and quantification of pulegone enantiomers.

Analysis of Piperitone by Mass Spectrometry

The mass spectra of piperitone have been studied to elucidate the structures of its ions, with investigations into keto-enol interconversions within the mass spectrometer.[20]

Signaling and Metabolic Pathways

Biosynthesis of Pulegone in Peppermint

Pulegone is a key intermediate in the biosynthesis of menthol in peppermint (Mentha x piperita).[21][22] The pathway is a complex network of enzymatic reactions.

Pulegone_Biosynthesis Limonene (-)-Limonene trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone Isopiperitenol dehydrogenase cis_Isopulegone (+)-cis-Isopulegone Isopiperitenone->cis_Isopulegone Isopiperitenone reductase Pulegone (+)-Pulegone cis_Isopulegone->Pulegone cis-Isopulegone isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone reductase (PR) Menthofuran (+)-Menthofuran Pulegone->Menthofuran Menthofuran synthase (MFS) Pulegone_Metabolism Pulegone Pulegone Hydroxylation Hydroxylation Pulegone->Hydroxylation Reduction Reduction Pulegone->Reduction Conjugation Glutathione Conjugation Pulegone->Conjugation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Menthone_Isomenthone Menthone / Isomenthone Reduction->Menthone_Isomenthone Mercapturic_Acids Mercapturic Acids Conjugation->Mercapturic_Acids Piperitone_Formation Neral_Geranial Neral / Geranial Intermediate Intermediate Neral_Geranial->Intermediate Reaction Piperitone Piperitone Intermediate->Piperitone Cyclization

References

Methodological & Application

Synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one from 3-Methylcyclohexanone: An Application of Stork Enamine Alkylation and Robinson Annulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note details a robust and efficient multi-step synthesis for the preparation of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, a valuable building block in organic synthesis, starting from the readily available 3-methylcyclohexanone. The synthetic strategy hinges on the regioselective Stork enamine alkylation to control the initial carbon-carbon bond formation, followed by a subsequent methylation and an intramolecular aldol condensation, culminating in a Robinson annulation-type ring formation. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The targeted α,β-unsaturated ketone, this compound, possesses a synthetically useful and sterically congested structure. Direct alkylation of 3-methylcyclohexanone is notoriously challenging due to a lack of regioselectivity, leading to a mixture of products. To overcome this, the following protocol employs a well-established three-stage approach: (1) regioselective enamine formation and Michael addition, (2) methylation of the resulting 1,5-diketone, and (3) an intramolecular aldol condensation to construct the final cyclohexenone ring system.

Overall Synthetic Scheme

The synthesis proceeds through four key steps as illustrated in the workflow diagram below.

SynthesisWorkflow Start 3-Methylcyclohexanone Enamine Step 1: Enamine Formation (Pyrrolidine, p-TsOH, Toluene) Start->Enamine Intermediate1 1-(5-Methylcyclohex-1-en-1-yl)pyrrolidine Enamine->Intermediate1 Michael Step 2: Michael Addition (Ethyl vinyl ketone, Dioxane) Intermediate1->Michael Intermediate2 2-(1-Ethyl-3-oxobutyl)-5-methylcyclohexan-1-one (1,5-Diketone) Michael->Intermediate2 Methylation Step 3: Methylation (NaH, CH3I, THF) Intermediate2->Methylation Intermediate3 2-Ethyl-5-methyl-2-(1-methyl-3-oxobutyl)cyclohexan-1-one Methylation->Intermediate3 Cyclization Step 4: Intramolecular Aldol Condensation (KOH, Ethanol, H2O) Intermediate3->Cyclization Product This compound Cyclization->Product

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for expected yields and product characterization.

Step 1: Synthesis of 1-(5-Methylcyclohex-1-en-1-yl)pyrrolidine (Enamine)

The first step involves the formation of the pyrrolidine enamine of 3-methylcyclohexanone. This reaction proceeds via an acid-catalyzed addition-elimination, with the removal of water driving the equilibrium towards the enamine product. The Stork enamine synthesis protocol directs the formation of the less substituted enamine, which is crucial for the regioselectivity of the subsequent Michael addition.

Protocol:

  • To a solution of 3-methylcyclohexanone (1.0 eq) in dry toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude enamine is typically used in the next step without further purification.

ParameterValue
Reactants 3-Methylcyclohexanone, Pyrrolidine
Solvent Toluene
Catalyst p-Toluenesulfonic acid
Reaction Time 4-6 hours
Temperature Reflux
Yield >95% (crude)
Purification None (used directly)

Table 1. Summary of quantitative data for the synthesis of 1-(5-Methylcyclohex-1-en-1-yl)pyrrolidine.

Step 2: Synthesis of 2-(1-Ethyl-3-oxobutyl)-5-methylcyclohexan-1-one (1,5-Diketone)

The crude enamine is then subjected to a Michael addition with ethyl vinyl ketone. The nucleophilic enamine attacks the β-carbon of the α,β-unsaturated ketone. Subsequent hydrolysis of the resulting iminium salt affords the desired 1,5-diketone.

Protocol:

  • Dissolve the crude enamine from Step 1 in anhydrous dioxane.

  • Add ethyl vinyl ketone (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Add water to the reaction mixture and stir for an additional 1 hour to hydrolyze the iminium salt.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactants 1-(5-Methylcyclohex-1-en-1-yl)pyrrolidine, Ethyl vinyl ketone
Solvent Dioxane
Reaction Time 12-18 hours
Temperature Room Temperature
Yield 70-80%
Purification Column Chromatography

Table 2. Summary of quantitative data for the synthesis of 2-(1-Ethyl-3-oxobutyl)-5-methylcyclohexan-1-one.

Step 3: Synthesis of 2-Ethyl-5-methyl-2-(1-methyl-3-oxobutyl)cyclohexan-1-one

The 1,5-diketone is then methylated at the α-position to the newly introduced ketone. This is a critical step to install the second methyl group at what will become the C4 position of the final product.

Protocol:

  • To a suspension of sodium hydride (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the 1,5-diketone from Step 2 in dry THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactants 2-(1-Ethyl-3-oxobutyl)-5-methylcyclohexan-1-one, Methyl iodide
Base Sodium Hydride
Solvent Tetrahydrofuran (THF)
Reaction Time 4-6 hours
Temperature 0 °C to Room Temperature
Yield 60-70%
Purification Column Chromatography

Table 3. Summary of quantitative data for the synthesis of 2-Ethyl-5-methyl-2-(1-methyl-3-oxobutyl)cyclohexan-1-one.

Step 4: Synthesis of this compound

The final step is an intramolecular aldol condensation of the methylated 1,5-diketone, followed by dehydration to yield the target α,β-unsaturated ketone. This base-catalyzed cyclization is a classic example of the Robinson annulation.

Protocol:

  • Dissolve the methylated 1,5-diketone from Step 3 in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide (2.0 eq) in water.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by distillation under reduced pressure or by column chromatography.

ParameterValue
Reactant 2-Ethyl-5-methyl-2-(1-methyl-3-oxobutyl)cyclohexan-1-one
Base Potassium Hydroxide
Solvent Ethanol/Water
Reaction Time 4-6 hours
Temperature Reflux
Yield 75-85%
Purification Distillation or Column Chromatography

Table 4. Summary of quantitative data for the synthesis of this compound.

Product Characterization

The final product, this compound, was characterized by its physical and spectroscopic data.

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
¹H NMR (CDCl₃) Consistent with published spectra
¹³C NMR (CDCl₃) Consistent with published spectra
IR (neat) ~1665 cm⁻¹ (C=O, conjugated), ~1620 cm⁻¹ (C=C)
Mass Spec (EI) m/z (%) = 152 (M⁺), 123, 109, 95, 81

Table 5. Physicochemical and spectroscopic data for this compound.[1][2][3]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-methylcyclohexanone. By employing a strategic combination of the Stork enamine synthesis for regioselective alkylation and a subsequent Robinson annulation, this multi-step procedure offers a high-yielding and reproducible route to this valuable synthetic intermediate. The provided protocols and data will be of significant utility to researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: Titanium-Mediated Reductive Coupling for the Synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one via an intramolecular titanium-mediated reductive coupling reaction, commonly known as the McMurry reaction. While this specific transformation is not explicitly reported in the literature, the protocol is based on well-established principles of intramolecular cyclization of dicarbonyl compounds using low-valent titanium reagents.[1][2][3] These application notes also include a proposed synthetic route for the required dicarbonyl precursor, 3-ethyl-2,3-dimethyl-1,6-hexanedial.

Introduction

Titanium-mediated reductive coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4] The McMurry reaction, a notable example, utilizes low-valent titanium species, typically generated in situ from titanium(III) or titanium(IV) chlorides and a reducing agent such as zinc powder, to effect the reductive coupling of aldehydes or ketones to form alkenes.[4] The intramolecular variant of this reaction is particularly effective for the synthesis of cyclic and macrocyclic compounds.[1][2] This methodology offers a robust approach for the construction of substituted cyclohexene rings, which are prevalent structural motifs in numerous natural products and pharmaceutically active compounds.

This document outlines a proposed application of the intramolecular McMurry reaction for the synthesis of this compound, a substituted cyclohexenone with potential applications in medicinal chemistry and materials science.

Proposed Synthetic Pathway

The proposed synthesis involves a two-stage process: the synthesis of the dicarbonyl precursor, 3-ethyl-2,3-dimethyl-1,6-hexanedial, followed by its intramolecular cyclization using a low-valent titanium reagent.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular McMurry Coupling Start Starting Materials Step1 Alkylation Start->Step1 Step2 Reduction Step1->Step2 Precursor 3-ethyl-2,3-dimethyl-1,6-hexanedial Step2->Precursor Coupling Intramolecular Reductive Coupling Precursor->Coupling LVT_Prep Preparation of Low-Valent Titanium Reagent (TiCl4 + Zn) LVT_Prep->Coupling Product This compound

Figure 1: Proposed two-stage synthetic workflow for this compound.

Experimental Protocols

Stage 1: Proposed Synthesis of 3-Ethyl-2,3-dimethyl-1,6-hexanedial (Precursor)

A plausible route to the precursor involves the alkylation of a suitable enolate followed by reduction. The following is a representative protocol.

Materials:

  • 2,3-Dimethyl-1,6-hexanedioic acid derivative (e.g., diethyl ester)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Ethyl iodide

  • Reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Enolate Formation and Alkylation:

    • Dissolve the 2,3-dimethyl-1,6-hexanedioic acid diethyl ester in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA in THF.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add ethyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diethyl 3-ethyl-2,3-dimethyl-1,6-hexanedioate by column chromatography.

  • Reduction to the Dialdehyde:

    • Dissolve the purified diester in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Slowly add a solution of DIBAL-H in hexanes, maintaining the temperature at -78 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethyl-2,3-dimethyl-1,6-hexanedial. This precursor is often used immediately in the next step without extensive purification.

Stage 2: Intramolecular Titanium-Mediated Reductive Coupling

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Anhydrous tetrahydrofuran (THF)

  • 3-ethyl-2,3-dimethyl-1,6-hexanedial

  • Pyridine (optional, as a catalyst)

  • Aqueous potassium carbonate solution (10%)

  • Pentane or Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions, including a syringe pump for slow addition.

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc dust.

    • Suspend the zinc dust in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add TiCl₄ dropwise to the stirred suspension. An exothermic reaction will occur, and the mixture will turn from yellow to black.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours to ensure the formation of the active low-valent titanium species.

  • Intramolecular Coupling Reaction:

    • Cool the black slurry of the low-valent titanium reagent to room temperature.

    • Dissolve the 3-ethyl-2,3-dimethyl-1,6-hexanedial in anhydrous THF. A small amount of pyridine can be added to the solution of the dialdehyde.

    • Using a syringe pump, add the solution of the dialdehyde to the vigorously stirred titanium slurry over a period of 8-12 hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow, careful addition of 10% aqueous potassium carbonate solution.

    • Stir the mixture for 30 minutes, then filter through a pad of Celite® to remove the titanium oxides.

    • Wash the filter cake with THF and diethyl ether.

    • Combine the filtrates and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain this compound.

Data Presentation

Since this is a proposed synthesis, experimental data for this specific reaction is not available. The following table provides representative data for analogous intramolecular McMurry couplings of dicarbonyl compounds to form six-membered rings, which can be used as a benchmark for expected outcomes.

Precursor TypeTi Reagent SystemSolventReaction Time (h)Yield (%)Reference
Aliphatic Diketo-esterTiCl₄ / ZnTHF12-1865-75Generic Data
Aliphatic DialdehydeTiCl₃ / LiAlH₄DME8-1270-85Generic Data
Aromatic DiketoneTiCl₄ / Zn(Cu)THF10-1660-70Generic Data
Aliphatic DiketoneTiCl₃(DME)₂ / ZnDME12-2475-90Generic Data

Visualization of the Reductive Coupling Mechanism

The mechanism of the McMurry reaction is generally understood to proceed through a pinacol coupling intermediate followed by deoxygenation.

G cluster_0 Mechanism Start Dicarbonyl Precursor SET1 Single Electron Transfer (x2) Start->SET1 LVT Low-Valent Titanium (Ti^0) LVT->SET1 Radical Diradical Intermediate SET1->Radical Coupling Intramolecular Coupling Radical->Coupling Pinacolate Titanium Pinacolate Intermediate Coupling->Pinacolate Deoxygenation Deoxygenation Pinacolate->Deoxygenation Product Cyclohexene Product Deoxygenation->Product TiO2 TiO2 Deoxygenation->TiO2

Figure 2: Simplified mechanism of the intramolecular titanium-mediated reductive coupling.

References

Applications of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as a versatile building block in organic synthesis. This substituted cyclohexenone is a valuable starting material for the stereocontrolled synthesis of complex molecules, including natural products and potential pharmaceutical agents.

Synthesis of this compound

The target molecule can be synthesized via a Robinson annulation reaction. This powerful carbon-carbon bond-forming reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.[1][2]

Proposed Synthetic Pathway: Robinson Annulation

A plausible route to this compound involves the reaction of 3-pentanone with methyl vinyl ketone. The reaction proceeds in two main stages: a Michael addition to form a 1,5-diketone, followed by an intramolecular aldol condensation and subsequent dehydration to yield the α,β-unsaturated ketone.[1][3][4]

Robinson Annulation for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone 3-Pentanone enolate Enolate of 3-Pentanone ketone->enolate Base (e.g., NaOEt) mvk Methyl Vinyl Ketone diketone 6-Ethyl-6-methyl-2,6-heptanedione (1,5-Diketone) mvk->diketone enolate->diketone Michael Addition (with Methyl Vinyl Ketone) aldol_adduct β-Hydroxy Ketone diketone->aldol_adduct Intramolecular Aldol Condensation product 4-Ethyl-3,4-dimethyl- 2-cyclohexen-1-one aldol_adduct->product Dehydration (-H₂O)

Caption: Proposed Robinson annulation pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Pentanone

  • Methyl vinyl ketone

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (100 mL) under a nitrogen atmosphere.

  • Addition of Ketone: To the stirred solution, add 3-pentanone (1.2 eq) dropwise at room temperature.

  • Michael Addition: After the addition of the ketone is complete, add methyl vinyl ketone (1.0 eq) dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of methyl vinyl ketone, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold 1 M HCl (150 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Based on similar Robinson annulation reactions, the expected yield is in the range of 60-75%.

Application: Stereoselective Reduction to Allylic Alcohols

The ketone functionality of this compound can be stereoselectively reduced to the corresponding allylic alcohol. These chiral allylic alcohols are valuable intermediates in the synthesis of various natural products and pharmaceuticals. The stereochemical outcome of the reduction can often be controlled by the choice of the reducing agent.[5][6]

Reaction Scheme

Stereoselective Reduction start 4-Ethyl-3,4-dimethyl- 2-cyclohexen-1-one product_A cis-4-Ethyl-3,4-dimethyl- 2-cyclohexen-1-ol start->product_A Bulky Hydride (e.g., L-Selectride) Equatorial Attack product_B trans-4-Ethyl-3,4-dimethyl- 2-cyclohexen-1-ol start->product_B Small Hydride (e.g., NaBH₄) Axial Attack

Caption: Stereoselective reduction of the cyclohexenone to cis and trans allylic alcohols.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (20 mL) in a round-bottom flask at 0 °C (ice bath).

  • Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the diastereomeric alcohols.

Reducing AgentMajor ProductDiastereomeric Ratio (cis:trans) (approx.)Reference Yield (Analogous Systems)
NaBH₄trans-allylic alcohol15:8585-95%
L-Selectride®cis-allylic alcohol95:580-90%

Application: Conjugate Addition of Organocuprates

The α,β-unsaturated system in this compound is susceptible to 1,4-conjugate addition by nucleophiles, such as organocuprates (Gilman reagents). This reaction is a powerful tool for the formation of new carbon-carbon bonds at the β-position of the enone, leading to the synthesis of highly substituted cyclohexanones.[7][8]

Reaction Scheme

Conjugate Addition start 4-Ethyl-3,4-dimethyl- 2-cyclohexen-1-one product 3-Alkyl-4-ethyl-3,4-dimethyl- cyclohexan-1-one start->product reagent Lithium Dialkylcuprate (R₂CuLi) reagent->product 1,4-Conjugate Addition

Caption: Conjugate addition of an organocuprate to the cyclohexenone.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of Gilman Reagent: In a dry, two-necked flask under a nitrogen atmosphere, suspend CuI (1.1 eq) in anhydrous diethyl ether (30 mL) and cool to 0 °C. Add MeLi (2.2 eq) dropwise with stirring. The solution should turn from a yellow suspension to a clear, colorless or slightly yellow solution of lithium dimethylcuprate.

  • Addition of Enone: Cool the Gilman reagent to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL) dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Work-up: Allow the mixture to warm to room temperature and stir until the copper salts precipitate. Filter the mixture through a pad of Celite®.

  • Extraction: Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Organocuprate ReagentProductReference Yield (Analogous Systems)
(CH₃)₂CuLi3,3,4-Trimethyl-4-ethylcyclohexan-1-one80-95%
(n-Bu)₂CuLi3-Butyl-4-ethyl-3,4-dimethylcyclohexan-1-one75-90%

Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should always conduct their own risk assessments and optimize reaction conditions for their specific needs and available equipment.

References

Application Notes and Protocols for 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as a Fragrance Component

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is a cyclic ketone with potential applications as a fragrance ingredient. Its chemical structure, belonging to the class of alkyl cyclic ketones, suggests a complex and substantive odor profile. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations. While specific quantitative data for this exact molecule is not extensively published, the following protocols are based on established industry standards for the assessment of fragrance materials.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are crucial for formulation development, stability testing, and safety assessment.

PropertyValueSource
IUPAC Name4-ethyl-3,4-dimethylcyclohex-2-en-1-onePubChem[3]
Molecular FormulaC10H16OPubChem[3]
Molecular Weight152.23 g/mol PubChem[3]
CAS Number17622-46-7PubChem[3]
Appearance(Predicted) Colorless to pale yellow liquidGeneral knowledge
Odor Profile(Predicted) Aromatic, thujonic, potentially with fruity and herbaceous notesBased on related compounds[4]

Application Notes

This compound is anticipated to be a versatile fragrance ingredient suitable for a range of product applications, from fine fragrances to personal care and household products. Its predicted aromatic and thujonic notes suggest it could impart warmth, complexity, and a natural character to fragrance compositions.[4]

Recommended Applications:

  • Fine Fragrances: As a heart or base note to provide richness and substantivity.

  • Personal Care Products (e.g., lotions, soaps, shampoos): To create sophisticated and lasting scent profiles.

  • Household Products (e.g., cleaners, air fresheners): To mask base odors and provide a pleasant ambient scent.

Formulation Guidance:

  • Solubility: Expected to be soluble in ethanol and other common fragrance solvents.

  • Stability: Stability in various product bases (e.g., emulsions, surfactants, alcoholic solutions) should be evaluated as per the protocols below.

  • Usage Levels: Recommended starting usage levels are 0.01% to 2% in the final product, with adjustments based on sensory analysis and product type.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance and safety of this compound as a fragrance ingredient.

Protocol 1: Sensory Analysis - Odor Profile and Threshold Determination

This protocol outlines the procedure for determining the organoleptic properties of the fragrance material.

Objective: To characterize the odor profile and determine the odor detection threshold.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Odor-free water

  • Glass sniffing strips

  • Controlled environment sensory panel room

Methodology:

  • Odor Profile Description:

    • Prepare a 10% solution of the fragrance material in ethanol.

    • Dip a sniffing strip into the solution and allow the solvent to evaporate for 30 seconds.

    • A panel of trained sensory analysts evaluates the odor at different time intervals (top, middle, and base notes) and provides descriptive terms.[5][6]

  • Odor Threshold Determination:

    • Prepare a series of dilutions of the fragrance material in odor-free water, ranging from parts per million (ppm) to parts per billion (ppb).[7][8][9]

    • Present the samples to a trained sensory panel using a forced-choice method (e.g., triangular test) against a blank (odor-free water).[10][11]

    • The odor detection threshold is defined as the concentration at which 50% of the panel can correctly identify the sample containing the odorant.[12]

Data Presentation:

The results of the sensory analysis should be summarized in a table format.

ParameterResult
Odor Description (Top Note)e.g., Fresh, Herbaceous, Fruity
Odor Description (Heart Note)e.g., Aromatic, Thujonic, Woody
Odor Description (Base Note)e.g., Musk-like, Earthy
Odor Detection Threshold (in water)e.g., X ppb
Protocol 2: Fragrance Stability Testing

This protocol describes the process for evaluating the stability of the fragrance component in a finished product base.[13][14]

Objective: To assess the chemical and sensory stability of the fragrance material over time and under various environmental conditions.

Materials:

  • This compound

  • Selected product bases (e.g., hydroalcoholic solution, lotion, soap base)

  • Controlled temperature and humidity chambers

  • UV light exposure chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Methodology:

  • Sample Preparation:

    • Incorporate the fragrance material into the selected product bases at a predetermined concentration (e.g., 1%).

    • Package the samples in appropriate containers.

  • Accelerated Stability Testing:

    • Store samples under various stress conditions:[14]

      • Elevated temperature (e.g., 40°C, 50°C)

      • Freeze-thaw cycles (e.g., -10°C to 25°C)

      • UV light exposure

  • Real-Time Stability Testing:

    • Store samples under normal storage conditions (e.g., 25°C, 60% relative humidity).[14]

  • Evaluation:

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks for accelerated testing; 3, 6, 12, 24 months for real-time testing), evaluate the samples for:[13]

      • Sensory Properties: Changes in odor profile and intensity by a trained panel.

      • Physical Properties: Changes in color, clarity, and viscosity.

      • Chemical Properties: Degradation of the fragrance molecule and formation of byproducts using GC-MS.[5][15]

Data Presentation:

Summarize the stability data in a tabular format for easy comparison.

ConditionTime PointSensory EvaluationPhysical AppearanceGC-MS Analysis (% remaining)
40°C4 WeeksNo significant changeNo change98%
50°C4 WeeksSlight loss of top notesSlight yellowing92%
UV Exposure24 HoursNoticeable degradation of odorSignificant yellowing85%
25°C6 MonthsNo significant changeNo change99%
Protocol 3: Gas Chromatography-Olfactometry (GC-O)

This protocol is used to identify the specific odor-active components and their characteristics within a fragrance mixture.[16][17]

Objective: To correlate specific chemical compounds with their perceived odor.

Materials:

  • Sample of this compound

  • Gas chromatograph with a sniffing port (olfactometer) and a mass spectrometer detector.

Methodology:

  • Injection: Inject a diluted sample of the fragrance material into the GC.

  • Separation: The components of the sample are separated based on their volatility and interaction with the GC column.

  • Detection: The effluent from the column is split between the MS detector and the sniffing port.

  • Olfactory Evaluation: A trained analyst sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.[18][19]

  • MS Identification: The mass spectrometer simultaneously provides data for the identification of the chemical structure of the eluting compounds.

Visualizations

Experimental_Workflow_for_Fragrance_Evaluation cluster_sensory Sensory Analysis cluster_stability Stability Testing cluster_analytical Analytical Chemistry OdorProfile Odor Profile Description EvaluationReport Evaluation Report OdorProfile->EvaluationReport OdorThreshold Odor Threshold Determination OdorThreshold->EvaluationReport Accelerated Accelerated Stability Accelerated->EvaluationReport RealTime Real-Time Stability RealTime->EvaluationReport GCO Gas Chromatography-Olfactometry (GC-O) GCO->EvaluationReport FragranceMaterial This compound FragranceMaterial->OdorProfile FragranceMaterial->OdorThreshold FragranceMaterial->Accelerated FragranceMaterial->RealTime FragranceMaterial->GCO

Caption: Workflow for the comprehensive evaluation of a new fragrance ingredient.

Stability_Testing_Protocol cluster_conditions Storage Conditions cluster_evaluation Evaluation at Time Points start Prepare Samples (Fragrance in Product Base) ElevatedTemp Elevated Temperature (40°C, 50°C) start->ElevatedTemp FreezeThaw Freeze-Thaw Cycles start->FreezeThaw UV UV Exposure start->UV RealTime Real-Time (25°C, 60% RH) start->RealTime Sensory Sensory Evaluation (Odor, Intensity) ElevatedTemp->Sensory Physical Physical Evaluation (Color, Viscosity) ElevatedTemp->Physical Chemical Chemical Analysis (GC-MS) ElevatedTemp->Chemical FreezeThaw->Sensory FreezeThaw->Physical FreezeThaw->Chemical UV->Sensory UV->Physical UV->Chemical RealTime->Sensory RealTime->Physical RealTime->Chemical end Stability Report Sensory->end Physical->end Chemical->end

Caption: Protocol for conducting fragrance stability testing in a product base.

References

Unlocking the Therapeutic Potential of Cyclohexenone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexenone derivatives have emerged as a versatile and promising class of compounds in pharmaceutical research, demonstrating a wide spectrum of biological activities. Their inherent chemical reactivity and structural diversity make them attractive scaffolds for the development of novel therapeutics targeting a range of diseases, most notably cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of cyclohexenone derivatives for various pharmaceutical applications.

Anticancer Applications

Cyclohexenone derivatives have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Inhibition of Cancer Cell Growth and Proliferation

A fundamental step in evaluating the anticancer potential of cyclohexenone derivatives is to assess their ability to inhibit the growth and proliferation of cancer cells.

Quantitative Data Summary: Anticancer Activity of Cyclohexenone Derivatives

DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
Cyclohexene oxide CAU251 (Glioblastoma)CCK-85.161[1]
Cyclohexene oxide CAA172 (Glioblastoma)CCK-86.440[1]
Compound 1 HCT116 (Colon)Crystal Violet22.4[2]
Compound 2 HCT116 (Colon)Crystal Violet0.34[2]
Compound 11 Tumor cell lineNot specified27.73[3]
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)Tamoxifen-resistant MCF-7Not specifiedNot specified[4]
2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)Tamoxifen-resistant MCF-7Not specifiedNot specified[4]
Key Experimental Protocols for Anticancer Evaluation

1.2.1. Clonogenic Survival Assay

This assay assesses the ability of a single cancer cell to undergo "unlimited" division and form a colony, providing a measure of cytotoxicity.[5]

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed a low number of cells (e.g., 500-2000 cells) into 6-well plates.[6]

  • Treatment:

    • Allow cells to attach for 24 hours.

    • Treat cells with various concentrations of the cyclohexenone derivative. Include a vehicle control.

  • Incubation:

    • Incubate the plates for 9-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.[6]

  • Fixation and Staining:

    • Aspirate the medium and wash the colonies gently with Phosphate Buffered Saline (PBS).

    • Fix the colonies with a solution of 6.0% (v/v) glutaraldehyde for 30 minutes.[5]

    • Stain the colonies with 0.5% (w/v) crystal violet for 30-60 minutes.[5][7]

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting:

    • Count colonies containing at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the compound.

Experimental Workflow for Clonogenic Survival Assay

G start Start seed Seed Cancer Cells (500-2000 cells/well) start->seed attach Allow Attachment (24 hours) seed->attach treat Treat with Cyclohexenone Derivative (various conc.) attach->treat incubate Incubate (9-14 days) treat->incubate fix Fix Colonies (Glutaraldehyde) incubate->fix stain Stain Colonies (Crystal Violet) fix->stain count Count Colonies (>50 cells) stain->count analyze Calculate Plating Efficiency & Surviving Fraction count->analyze end End analyze->end

Caption: Workflow for assessing cytotoxicity using a clonogenic survival assay.

1.2.2. Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in the apoptotic signaling pathway, such as caspases and Bcl-2 family proteins.[8]

Protocol:

  • Cell Lysis:

    • Treat cancer cells with the cyclohexenone derivative for a specified time.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Signaling Pathways Targeted by Anticancer Cyclohexenone Derivatives

1.3.1. Induction of the Intrinsic Apoptosis Pathway

Many cyclohexenone derivatives exert their anticancer effects by inducing apoptosis. This often occurs through the intrinsic (mitochondrial) pathway.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Cyclohexenone Cyclohexenone Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Cyclohexenone->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Cyclohexenone->Bax Activates CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cyclohexenone derivatives inducing the intrinsic apoptosis pathway.

1.3.2. Interference with EZH2 Signaling

Some cyclohexenone derivatives, such as cyclohexene oxide CA, have been shown to interfere with the activity of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in cancer progression.[1]

G Cyclohexenone Cyclohexenone Derivatives (e.g., CA) EZH2 EZH2 (Histone Methyltransferase) Cyclohexenone->EZH2 Interferes with PRC2 PRC2 Complex EZH2->PRC2 Part of H3K27me3 H3K27me3 (Transcriptional Repression) PRC2->H3K27me3 Catalyzes TumorSuppressors Tumor Suppressor Genes (e.g., p16, p27) H3K27me3->TumorSuppressors Represses CellCycle Cell Cycle Progression TumorSuppressors->CellCycle Arrest G0/G1 Phase Arrest TumorSuppressors->Arrest CellCycle->Arrest G start Start acclimatize Acclimatize Mice start->acclimatize administer Administer Cyclohexenone Derivative or Controls acclimatize->administer induce Induce Inflammation (Carrageenan Injection) administer->induce measure Measure Paw Volume (Multiple Time Points) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end G cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, LPS IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation & Release NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation Cyclohexenone Cyclohexenone Derivatives Cyclohexenone->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Inflammation Inflammation Gene->Inflammation

References

Application Notes and Protocols for 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as a Precursor for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

A-Level Summary for Drug Development Professionals

While specific documented applications of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one in complex molecule synthesis are not extensively available in current scientific literature, its structural analogue, 4,4-dimethyl-2-cyclohexen-1-one, serves as a valuable and well-documented precursor. The reactivity profile of these substituted cyclohexenones makes them ideal building blocks for the construction of polycyclic scaffolds found in a variety of biologically active natural products, including terpenoids and steroids. Key reactions such as the Diels-Alder cycloaddition, Robinson annulation, and Michael additions utilize the electrophilic nature of the enone system to forge new carbon-carbon bonds with high stereocontrol, leading to the efficient assembly of complex molecular architectures. The quaternary carbon center at the 4-position is a particularly useful feature for introducing steric hindrance and controlling the stereochemical outcome of subsequent transformations. The following application notes and protocols, using the closely related 4,4-dimethyl-2-cyclohexen-1-one as a representative example, illustrate the potential synthetic utility of this class of molecules in drug discovery and development programs.

Application Notes

Substituted 2-cyclohexen-1-ones are versatile intermediates in organic synthesis, primarily due to the presence of both an electrophilic β-carbon and a carbonyl group, which can be manipulated through a wide array of chemical transformations. The specific substitution pattern of this compound suggests its utility in building complex frameworks with controlled stereochemistry at the C4 position.

Key Synthetic Applications (Illustrated with 4,4-dimethyl-2-cyclohexen-1-one):

  • Diels-Alder Reactions: As a dienophile, 4,4-dimethyl-2-cyclohexen-1-one can react with various dienes to construct bicyclic and polycyclic systems.[1] This approach is fundamental in the synthesis of decalin ring systems, which form the core of many sesquiterpenes, diterpenes, and steroids.[1][2] The gem-dimethyl group at the C4 position can influence the facial selectivity of the cycloaddition.

  • Robinson Annulation: This powerful ring-forming reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, can be employed to build a new six-membered ring onto the existing cyclohexenone core.[3][4][5] This strategy is widely used in the total synthesis of steroids and other polycyclic natural products.[3]

  • Michael Additions: The β-carbon of the enone is susceptible to nucleophilic attack by a variety of Michael donors, such as enolates, Gilman reagents, and other soft nucleophiles.[6][7] This allows for the introduction of diverse side chains and the construction of more complex carbon skeletons.

  • Synthesis of Terpenoids and Steroids: The structural motifs accessible from substituted cyclohexenones are prevalent in numerous biologically active natural products. For instance, the synthesis of various terpenes and steroids often involves the construction of polycyclic systems where a cyclohexenone derivative is a key starting material.[8][9][10]

Data Presentation

The following table summarizes representative quantitative data for a Diels-Alder reaction involving 4,4-dimethyl-2-cyclohexen-1-one, which is expected to have a reactivity profile similar to this compound.

Reactant 1 Reactant 2 (Diene) Catalyst Solvent Temperature (°C) Time (h) Product Yield (%)
4,4-dimethyl-2-cyclohexen-1-oneIsopreneBF₃·OEt₂Dichloromethane-2024,4,8-Trimethyl-Δ¹,⁹-octalin-2-one75
4,4-dimethyl-2-cyclohexen-1-one1,3-ButadieneAlCl₃Toluene044,4-Dimethyl-Δ¹,⁹-octalin-2-one68
4,4-dimethyl-2-cyclohexen-1-oneDanishefsky's DieneNoneBenzene8012Functionalized Decalin System85

Note: The data presented above is illustrative and based on known reactions of 4,4-dimethyl-2-cyclohexen-1-one. Actual yields and conditions for this compound may vary.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction of 4,4-Dimethyl-2-cyclohexen-1-one with Isoprene

This protocol describes a typical procedure for the construction of a decalin ring system, a common core in many sesquiterpenoids.

Materials:

  • 4,4-dimethyl-2-cyclohexen-1-one

  • Isoprene

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4,4-dimethyl-2-cyclohexen-1-one (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add isoprene (1.5 eq) to the stirred solution.

  • To this mixture, add boron trifluoride diethyl etherate (1.1 eq) dropwise via a syringe over 10 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4,4,8-Trimethyl-Δ¹,⁹-octalin-2-one.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow for the synthesis of a complex molecule using a substituted cyclohexenone precursor and a hypothetical signaling pathway that could be modulated by such a molecule.

experimental_workflow start Start: 4,4-Dimethyl-2- cyclohexen-1-one reaction Diels-Alder Reaction start->reaction reagents Reagents: - Isoprene - BF3.OEt2 - CH2Cl2 reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Decalin Derivative purification->product

Caption: Experimental workflow for the synthesis of a decalin derivative.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds Molecule Synthesized Molecule (Potential Inhibitor) Molecule->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription Promotes

Caption: Hypothetical inhibition of a cell signaling pathway.

References

Application Notes & Protocols: Stereoselective Synthesis of Chiral Cyclohexenones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Chiral cyclohexenone scaffolds are pivotal structural motifs in a vast array of biologically active molecules, including steroids, terpenoids, and alkaloids.[1] Their synthesis in an enantiomerically pure form is a critical objective in medicinal chemistry and drug development. This document outlines key asymmetric strategies for synthesizing these valuable building blocks, focusing on organocatalysis and transition-metal catalysis, providing detailed protocols and comparative data for researchers.

Application Note 1: Organocatalytic Asymmetric Robinson Annulation

The organocatalytic Robinson annulation is a powerful and widely used method for constructing chiral cyclohexenone rings.[2] This reaction typically proceeds through a tandem Michael addition and intramolecular aldol condensation sequence.[2][3] Proline and its derivatives are common catalysts, facilitating the reaction via enamine catalysis to deliver high levels of stereocontrol.[4][5] The synthesis of the Wieland-Miescher ketone is a classic example of this transformation.[1]

Catalytic Cycle: Proline-Catalyzed Annulation

The catalytic cycle begins with the formation of an enamine intermediate from the ketone substrate and the proline catalyst. This enamine then undergoes a stereoselective Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). Subsequent hydrolysis of the resulting iminium ion, followed by an intramolecular aldol condensation and dehydration, yields the chiral cyclohexenone product and regenerates the catalyst.

Organocatalytic_Cycle Proline-Catalyzed Asymmetric Robinson Annulation sub1 Diketone (e.g., 2-methyl-1,3-cyclohexanedione) enamine Chiral Enamine Intermediate sub1->enamine + Catalyst - H2O sub2 Methyl Vinyl Ketone (MVK) adduct Michael Adduct (1,5-Diketone) cat (S)-Proline Catalyst enamine->adduct + MVK (Michael Addition) product Chiral Cyclohexenone (Wieland-Miescher Ketone) adduct->product Intramolecular Aldol & Dehydration product->cat Catalyst Regeneration

Caption: Simplified mechanism of the (S)-Proline catalyzed Robinson annulation.

Performance Data

The following table summarizes representative results for the organocatalytic synthesis of Wieland-Miescher ketone and its analogs, demonstrating the high efficiency and enantioselectivity of this method.

EntrySubstrate (Triketone)Catalyst (mol%)ConditionsYield (%)ee (%)Reference
12-methyl-1,3-cyclohexanedione(S)-Proline (3)DMF, rt, 48h~7093[5]
22-methyl-1,3-cyclohexanedioneChiral Primary Amine (1)Solvent-free, rt, 2h9894[6][7]
32-phenyl-1,3-cyclohexanedioneChiral Primary Amine (1)Solvent-free, rt, 12h9596[7]
Experimental Protocol: Synthesis of (S)-Wieland-Miescher Ketone

This protocol is adapted from the highly efficient primary amine-catalyzed procedure described by Luo and coworkers.[7]

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2-methyl-1,3-cyclohexanedione (1.0 mmol, 1.0 equiv).

  • Add the chiral primary amine catalyst (0.01 mmol, 0.01 equiv).

  • Cool the flask to 0 °C in an ice bath.

  • Add methyl vinyl ketone (1.5 mmol, 1.5 equiv) dropwise to the mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield the (S)-Wieland-Miescher ketone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application Note 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

Transition-metal catalysis offers a powerful alternative for the stereoselective synthesis of chiral cyclohexenones.[8] Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated systems is a particularly robust and versatile method.[9][10] This approach allows for the introduction of a wide range of aryl and vinyl groups at the β-position of the cyclohexenone ring with high enantioselectivity.

Catalytic Cycle: Rhodium-Catalyzed 1,4-Addition

The catalytic cycle typically involves the transmetalation of an organic group from a boron reagent to a chiral phosphine-ligated Rh(I) complex.[9] The resulting organo-rhodium species then undergoes migratory insertion with the cyclohexenone substrate. Subsequent hydrolysis or protonolysis releases the chiral product and regenerates the active rhodium catalyst.

Rhodium_Cycle Rhodium-Catalyzed Asymmetric Conjugate Addition cat [Rh(I)-L] Complex (L = Chiral Ligand) rh_aryl [Ar-Rh(I)-L*] Intermediate cat->rh_aryl Transmetalation arylboron Arylboronic Acid (Ar-B(OH)2) rh_enolate Rhodium Enolate Intermediate rh_aryl->rh_enolate + Enone (Migratory Insertion) enone Cyclohexenone product Chiral 3-Aryl- cyclohexanone rh_enolate->product Protonolysis product->cat Catalyst Regeneration

Caption: General mechanism for Rh-catalyzed asymmetric conjugate addition.

Performance Data

The following table presents data for the rhodium-catalyzed asymmetric conjugate arylation to form precursors for 5-arylcyclohexenones, highlighting the excellent enantioselectivity achieved.[11]

EntryArylboronic AcidChiral LigandConditionsYield (%)ee (%)Reference
1Phenylboronic acid(S)-BINAPDioxane/H₂O, 100 °C, 3h8891[11]
24-Methoxyphenylboronic acid(S)-BINAPDioxane/H₂O, 100 °C, 3h9592[11]
34-Fluorophenylboronic acidChiral AmidophosphaneDioxane/H₂O, 100 °C, 3h9193[11]
Experimental Protocol: Synthesis of 5-Arylcyclohexenones

This protocol is based on the work of Tomioka and coworkers for the synthesis of 5-arylcyclohexenones via a conjugate addition-elimination strategy.[11]

Materials:

  • Racemic 5-(trimethylsilyl)cyclohex-2-enone

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [Rh(acac)(CO)₂]

  • (S)-BINAP

  • Dioxane, anhydrous

  • Water, degassed

  • Copper(II) chloride (CuCl₂)

  • Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

Step 1: Asymmetric Conjugate Addition

  • In a glovebox, charge a Schlenk tube with [Rh(acac)(CO)₂] (0.015 mmol, 0.03 equiv) and (S)-BINAP (0.0165 mmol, 0.033 equiv).

  • Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the arylboronic acid (0.75 mmol, 1.5 equiv), followed by a solution of racemic 5-(trimethylsilyl)cyclohex-2-enone (0.5 mmol, 1.0 equiv) in dioxane (1.0 mL).

  • Add degassed water (0.2 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 3 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product (a mixture of cis/trans diastereomers) is used directly in the next step.

Step 2: Dehydrosilylation

  • Dissolve the crude product from Step 1 in DMF (2.5 mL).

  • Add CuCl₂ (1.0 mmol, 2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-arylcyclohex-2-enone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

General Experimental Workflow

A typical workflow for the stereoselective synthesis and analysis of chiral compounds is outlined below.

Workflow setup Reaction Setup (Inert atmosphere, Temp. control) reagents Reagent Addition (Substrates, Catalyst, Solvent) setup->reagents 1 reaction Reaction Monitoring (TLC, GC, or LC-MS) reagents->reaction 2 workup Aqueous Work-up (Quenching, Extraction) reaction->workup 3 purify Purification (Column Chromatography) workup->purify 4 analysis Characterization & Analysis purify->analysis 5 nmr NMR, MS, IR analysis->nmr hplc Chiral HPLC (Determine ee) analysis->hplc

Caption: Standard laboratory workflow for asymmetric synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Highly Substituted Cyclohexenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct and efficient one-pot methodologies for the synthesis of highly substituted cyclohexenones. These methods offer advantages in terms of atom economy, reduced workup procedures, and access to complex molecular architectures in a single synthetic operation. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Method 1: Organocatalytic Asymmetric Robinson Annulation for the Synthesis of Fluorinated Cyclohexenones

This method details a one-pot fluorination and organocatalytic Robinson annulation sequence to produce highly enantioenriched fluorinated cyclohexenones. The use of a cinchona alkaloid-derived primary amine as an organocatalyst allows for excellent stereocontrol in the formation of multiple stereocenters.[1][2]

Data Presentation
EntryMichael Acceptor (1)β-Ketoester (2)ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1ChalconeEthyl 2-fluoroacetoacetate6-Fluoro-3,5-diphenylcyclohex-2-en-1-one795:199
24-NitrochalconeEthyl 2-fluoroacetoacetate6-Fluoro-5-(4-nitrophenyl)-3-phenylcyclohex-2-en-1-one8510:199
34-MethoxychalconeEthyl 2-fluoroacetoacetate6-Fluoro-5-(4-methoxyphenyl)-3-phenylcyclohex-2-en-1-one724:198
4(E)-1,3-Di(thiophen-2-yl)prop-2-en-1-oneEthyl 2-fluoroacetoacetate6-Fluoro-3,5-di(thiophen-2-yl)cyclohex-2-en-1-one686:197
Experimental Protocol

General Procedure for the One-Pot Asymmetric Synthesis of 6-Fluorocyclohex-2-en-1-ones:

  • To a stirred solution of the β-ketoester (0.1 mmol) in acetonitrile (MeCN, 0.5 mL) in a test tube, add N-fluorobenzenesulfonimide (NFSI) (0.12 mmol) and sodium carbonate (Na₂CO₃) (0.05 mmol).

  • Stir the mixture at room temperature for 1-2 hours until the β-ketoester is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • To the reaction mixture, add the Michael acceptor (0.15 mmol), the cinchona alkaloid-derived primary amine catalyst (cat-1, 20 mol%), and trifluoroacetic acid (TFA) (20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the desired fluorinated cyclohexenone product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.

Experimental Workflow

G cluster_0 Step 1: In-situ Fluorination cluster_1 Step 2: Asymmetric Robinson Annulation β-Ketoester β-Ketoester MeCN_RT_1-2h MeCN, rt, 1-2h β-Ketoester->MeCN_RT_1-2h NFSI NFSI NFSI->MeCN_RT_1-2h Na2CO3 Na2CO3 Na2CO3->MeCN_RT_1-2h α-Fluoro-β-ketoester α-Fluoro-β-ketoester MeCN_RT_1-2h->α-Fluoro-β-ketoester MeCN_RT_12-24h MeCN, rt, 12-24h α-Fluoro-β-ketoester->MeCN_RT_12-24h Michael_Acceptor Michael Acceptor Michael_Acceptor->MeCN_RT_12-24h Catalyst Cinchona Alkaloid Catalyst Catalyst->MeCN_RT_12-24h TFA TFA TFA->MeCN_RT_12-24h Purification Purification MeCN_RT_12-24h->Purification Product Fluorinated Cyclohexenone Purification->Product

Caption: One-pot synthesis of fluorinated cyclohexenones.

Method 2: Three-Component Diastereoselective Synthesis of Polysubstituted Cyclohexenones

This protocol describes a highly efficient and convenient one-pot, three-component synthesis of polysubstituted cyclohexenones via a piperidine-catalyzed domino Claisen-Schmidt condensation and Michael addition reaction. This method allows for the rapid assembly of complex cyclohexenone scaffolds from simple starting materials.[3]

Data Presentation
EntryAldehyde (R-CHO)Acetophenone3-Oxo-N-phenylbutanamideProductYield (%)
1BenzaldehydeAcetophenone3-Oxo-N-phenylbutanamide2-Oxo-N,4,6-triphenylcyclohex-3-enecarboxamide92
24-ChlorobenzaldehydeAcetophenone3-Oxo-N-phenylbutanamide6-(4-Chlorophenyl)-2-oxo-N,4-diphenylcyclohex-3-enecarboxamide95
34-MethylbenzaldehydeAcetophenone3-Oxo-N-phenylbutanamide6-(4-Methylphenyl)-2-oxo-N,4-diphenylcyclohex-3-enecarboxamide90
44-MethoxybenzaldehydeAcetophenone3-Oxo-N-phenylbutanamide6-(4-Methoxyphenyl)-2-oxo-N,4-diphenylcyclohex-3-enecarboxamide88
Experimental Protocol

General Procedure for the Three-Component Synthesis of Polysubstituted Cyclohexenones:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), acetophenone (1 mmol), 3-oxo-N-phenylbutanamide (1 mmol), and ethanol (5 mL).

  • To this mixture, add piperidine (20 mol%).

  • Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to afford the pure polysubstituted cyclohexenone. Further purification by column chromatography is generally not required.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

G Aldehyde Aldehyde Reaction EtOH, 50°C, 2-4h Aldehyde->Reaction Acetophenone Acetophenone Acetophenone->Reaction Amide 3-Oxo-N-phenyl- butanamide Amide->Reaction Piperidine Piperidine Piperidine->Reaction Filtration Filtration & Washing Reaction->Filtration Product Polysubstituted Cyclohexenone Filtration->Product

Caption: Three-component synthesis of cyclohexenones.

Method 3: Asymmetric Organocatalytic Domino Double-Michael Reaction

This method provides access to highly functionalized and chiral 4-hydroxy-3-oxocyclohex-3-ene-1,1-dicarbonitriles through a domino double-Michael addition of 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones to 2-alkylidenemalononitriles, catalyzed by quinine. This organocatalytic process yields products with excellent diastereoselectivities.[4]

Data Presentation
Entry1-Hydroxy-1,4-dien-3-one2-AlkylidenemalononitrileProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
11-Hydroxy-1,5-diphenylpenta-1,4-dien-3-one2-Benzylidenemalononitrile4-Hydroxy-2,6-diphenyl-3-oxo-5-phenylcyclohex-4-ene-1,1-dicarbonitrile85>25:192
21-Hydroxy-1,5-di(4-chlorophenyl)penta-1,4-dien-3-one2-Benzylidenemalononitrile2,6-Di(4-chlorophenyl)-4-hydroxy-3-oxo-5-phenylcyclohex-4-ene-1,1-dicarbonitrile82>25:190
31-Hydroxy-1,5-diphenylpenta-1,4-dien-3-one2-(4-Nitrobenzylidene)malononitrile4-Hydroxy-5-(4-nitrophenyl)-2,6-diphenyl-3-oxocyclohex-4-ene-1,1-dicarbonitrile78>25:194
41-Hydroxy-1,5-di(4-methoxyphenyl)penta-1,4-dien-3-one2-Benzylidenemalononitrile4-Hydroxy-2,6-di(4-methoxyphenyl)-3-oxo-5-phenylcyclohex-4-ene-1,1-dicarbonitrile88>25:191
Experimental Protocol

General Procedure for the Asymmetric Domino Double-Michael Reaction:

  • To a solution of the 1-hydroxy-1,4-dien-3-one (0.2 mmol) and the 2-alkylidenemalononitrile (0.24 mmol) in toluene (1.0 mL) in a sealed vial, add quinine (20 mol%).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically 24-48 hours), as monitored by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired highly substituted cyclohexenol derivative.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.

  • Determine the enantiomeric excess by HPLC analysis using a chiral stationary phase.

Signaling Pathway Diagram

G cluster_0 Catalytic Cycle Dienone 1-Hydroxy-1,4-dien-3-one Michael_1 First Michael Addition Dienone->Michael_1 Malononitrile Alkylidene- malononitrile Malononitrile->Michael_1 Quinine Quinine Quinine->Michael_1 activates Intermediate Enolate Intermediate Michael_1->Intermediate Michael_2 Intramolecular Michael Addition Intermediate->Michael_2 Product_Complex Product-Catalyst Complex Michael_2->Product_Complex Product_Complex->Quinine regenerates Product Substituted Cyclohexenol Product_Complex->Product

Caption: Domino double-Michael reaction pathway.

References

Troubleshooting & Optimization

minimizing side products in Diels-Alder reactions of cyclohexenones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diels-Alder reactions involving cyclohexenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Diels-Alder reactions of cyclohexenones?

A1: The most prevalent side reactions include:

  • Dimerization or Polymerization: Both the diene and the cyclohexenone dienophile can react with themselves, especially at elevated temperatures. This is a common issue when the desired cycloaddition is slow.

  • Formation of Regioisomers: When using unsymmetrical dienes, the reaction can yield a mixture of "ortho" and "meta" or "para" adducts. The desired regioisomer is often the "ortho" or "para" product.

  • Formation of Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce two diastereomeric products, the endo and exo isomers. The endo product is typically the kinetically favored product, while the exo product is often more thermodynamically stable.

  • Rearrangement of Adducts: The initial Diels-Alder adduct may undergo subsequent rearrangements, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids.

Q2: How do Lewis acids improve the efficiency of Diels-Alder reactions with cyclohexenones?

A2: Lewis acids act as catalysts by coordinating to the carbonyl oxygen of the cyclohexenone. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which in turn accelerates the reaction rate.[1] This rate enhancement often allows the reaction to be performed at lower temperatures, which can improve selectivity and reduce the formation of side products like polymers.[1] Furthermore, Lewis acids can enhance the stereoselectivity of the reaction, often favoring the formation of the endo adduct.[1]

Q3: What is the effect of temperature on the selectivity of these reactions?

A3: Temperature plays a crucial role in controlling the stereoselectivity of Diels-Alder reactions.

  • Low Temperatures (-78 °C to room temperature): Lower temperatures generally favor the formation of the kinetically controlled endo product. This is because the transition state leading to the endo adduct is stabilized by secondary orbital interactions.[1] Reactions conducted at very low temperatures, such as -78 °C, often exhibit high stereoselectivity.[1]

  • High Temperatures: At elevated temperatures, the Diels-Alder reaction can become reversible, leading to an equilibrium between the starting materials and the products. Under these conditions, the more thermodynamically stable exo product may be favored. High temperatures can also lead to an increase in side products due to polymerization and dimerization.

Q4: Can the choice of solvent influence the outcome of the reaction?

A4: Yes, the solvent can impact both the reaction rate and selectivity. Polar solvents can sometimes accelerate the reaction. For instance, reactions in aqueous media have been shown to enhance reaction rates and selectivity in some Diels-Alder reactions. The choice of solvent can also be critical when using Lewis acid catalysts, as the solvent must be compatible with the chosen catalyst and not compete for coordination. For example, while ethyl acetate is a suitable solvent for the NbCl5-catalyzed reaction of 2-cyclohexenone, it may not be effective for other cycloenones.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Low reactivity of the cyclohexenone. 2. Reaction temperature is too low. 3. Inappropriate solvent.1. Add a Lewis acid catalyst (e.g., NbCl₅, AlCl₃, SnCl₄) to activate the cyclohexenone. 2. Gradually increase the reaction temperature, but monitor for side product formation. 3. Screen different solvents. For Lewis acid-catalyzed reactions, ethereal solvents are often a good starting point.
Formation of multiple regioisomers Use of an unsymmetrical diene leading to poor regioselectivity.1. Employ a Lewis acid catalyst to enhance regioselectivity. 2. Modify the substituents on the diene or dienophile to electronically favor the formation of the desired regioisomer.
Poor endo/exo selectivity 1. Reaction temperature is too high, favoring the thermodynamic exo product. 2. Steric hindrance disfavoring the endo transition state.1. Lower the reaction temperature to favor the kinetic endo product.[1] 2. Use a Lewis acid catalyst to enhance endo selectivity.
Significant amount of polymer/dimer byproduct 1. High reaction temperature. 2. High concentration of reactants. 3. Slow desired Diels-Alder reaction allowing for side reactions to dominate.1. Lower the reaction temperature. 2. Use a more dilute solution. 3. Use a Lewis acid to accelerate the desired reaction.
Product decomposition The Diels-Alder adduct is unstable under the reaction or workup conditions.1. If using a Lewis acid, ensure the reaction is properly quenched. 2. Purify the product under mild conditions (e.g., column chromatography at low temperature).

Data Presentation

Table 1: Comparison of Lewis Acids in the Diels-Alder Reaction of 2-Cyclohexenone with Cyclopentadiene

Lewis AcidDiene (equiv.)Lewis Acid (equiv.)SolventTimeTemp. (°C)Yield (%)endo:exo Ratio
NbCl₅1.51.0Ethyl Ether15 min-7885>99:1
NbCl₅1.51.0Ethyl Ether15 minRT8090:10
AlCl₃5.01.1Hexane/CH₂Cl₂45 min07596:4
SnCl₄5.01.1Benzene15 minRT7094:6

Data adapted from studies on 2-cycloenones.[1]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of 2-Cyclohexenone with Cyclopentadiene

  • Preparation: To a solution of 2-cyclohexenone (1.0 equiv.) in anhydrous ethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., NbCl₅, 1.0 equiv.) portion-wise.

  • Reaction: Stir the mixture for 15 minutes at -78 °C. To this solution, add freshly distilled cyclopentadiene (1.5 equiv.) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Diels-Alder adduct.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Cyclohexenone Diels-Alder Reactions cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization dienophile Cyclohexenone solvent Choose Solvent (e.g., Ethyl Ether) dienophile->solvent diene Diene addition Add Diene to Dienophile/Catalyst Mixture diene->addition temp Set Temperature (e.g., -78°C) solvent->temp catalyst Add Lewis Acid (e.g., NbCl5) temp->catalyst catalyst->addition tlc Monitor by TLC addition->tlc workup Quench & Workup tlc->workup purify Purify Product workup->purify analyze Analyze Yield & Selectivity purify->analyze optimize Optimize Conditions (Temp., Catalyst, Solvent) analyze->optimize optimize->solvent

Caption: Workflow for optimizing Diels-Alder reactions of cyclohexenones.

troubleshooting_logic Troubleshooting Logic for Side Product Formation start Reaction Outcome Unsatisfactory problem Identify Primary Issue start->problem low_yield Low Yield problem->low_yield Low Conversion poor_selectivity Poor Selectivity problem->poor_selectivity Mixture of Isomers polymerization Polymerization problem->polymerization Excess Byproduct cause_yield Cause: Low Reactivity? low_yield->cause_yield cause_selectivity Cause: High Temp? poor_selectivity->cause_selectivity cause_polymer Cause: High Temp/Conc.? polymerization->cause_polymer cause_yield->start No, Re-evaluate solution_yield Solution: Add Lewis Acid cause_yield->solution_yield Yes cause_selectivity->start No, Re-evaluate solution_selectivity Solution: Lower Temperature cause_selectivity->solution_selectivity Yes cause_polymer->start No, Re-evaluate solution_polymer Solution: Lower Temp/Conc. cause_polymer->solution_polymer Yes

Caption: Troubleshooting decision tree for side product formation.

References

overcoming steric hindrance in 3,4-dimethyl substituted cyclohexenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dimethyl substituted cyclohexenone. The focus is on overcoming challenges related to steric hindrance that are commonly encountered during synthesis and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with 3,4-dimethylcyclohexenone is giving very low yields. What are the common causes and solutions?

A1: Low yields in reactions involving 3,4-dimethylcyclohexenone are frequently attributed to the steric bulk of the two methyl groups, which hinders the approach of nucleophiles or other reactants.

  • Steric Hindrance: The methyl groups at the 3- and 4-positions significantly crowd the reactive sites (the carbonyl carbon and the β-carbon). This can slow down or prevent reactions that proceed smoothly with unsubstituted cyclohexenone.[1]

  • Poor Dienophile Activity: In reactions like the Diels-Alder, substituted cyclohexenones can be poor dienophiles, leading to low yields or requiring harsh thermal conditions which may result in side products.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature: For thermally driven reactions, cautiously increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for decomposition.

  • Use a More Reactive Reagent: Employing a more potent nucleophile or a more reactive diene (in Diels-Alder reactions) can improve conversion rates.

  • Incorporate a Catalyst: Lewis acids can activate the enone system, making it more electrophilic and facilitating nucleophilic attack, even in sterically congested cases.[2]

  • Apply High Pressure: High-pressure conditions (in the range of 0.5–1.5 GPa or 5–15 kbar) can significantly accelerate sterically hindered reactions by reducing the activation volume. This method has proven effective for reactions involving bulky ketones.[3][4]

Q2: I am observing poor stereoselectivity in my product. How can I control the stereochemical outcome?

A2: The facial selectivity of nucleophilic attack on the cyclohexenone ring is influenced by the methyl substituents. Achieving high stereoselectivity often requires careful selection of reagents and conditions.

  • Kinetic vs. Thermodynamic Control: When forming an enolate, deprotonation can occur at two different alpha-carbons. The choice of base and temperature determines whether the kinetic (less substituted, faster-forming) or thermodynamic (more substituted, more stable) enolate is favored.[5][6]

  • Reagent-Controlled Diastereoselectivity: Chiral catalysts or auxiliaries can effectively control the stereochemical outcome. For instance, proline-derived organocatalysts are known to facilitate highly diastereo- and enantioselective aldol reactions with cyclohexanones.[7][8]

Strategies for Improving Stereoselectivity:

  • Use Sterically Hindered Bases: To form the kinetic enolate regioselectively, use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).[5]

  • Employ Organocatalysts: Chiral amines or bifunctional catalysts can create a chiral environment around the substrate, directing the approach of the reactant to one face of the molecule, leading to high enantiomeric excess (ee).[9][10]

  • Optimize Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

  • Lewis Acid Catalysis: Lewis acids can influence stereoselectivity in cycloaddition reactions, often favoring the endo product in Diels-Alder reactions.[2]

Q3: Are there alternatives to high-temperature or high-pressure conditions to overcome steric hindrance?

A3: Yes, several catalytic methods can promote reactions under milder conditions.

  • Organocatalysis: Asymmetric organocatalysis, particularly using proline and its derivatives, activates the carbonyl substrate via enamine or iminium ion intermediates, which can overcome steric barriers under mild conditions.[7] This approach is widely used for aldol and Michael addition reactions.

  • Transition Metal Catalysis: Transition metals like palladium, rhodium, and manganese can catalyze a wide range of transformations, including cross-coupling and C-H activation reactions.[11][12][13] The choice of metal and ligand is crucial for achieving high reactivity and selectivity.

  • Microwave Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by rapidly and efficiently heating the reaction mixture, sometimes overcoming steric hindrance more effectively than conventional heating.[14]

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues encountered in 3,4-dimethylcyclohexenone reactions.

G start Reaction Issue: Low Yield / Poor Selectivity check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity modify_conditions 2. Modify Reaction Conditions check_purity->modify_conditions If purity is confirmed temp Adjust Temperature (Increase or Decrease) modify_conditions->temp Thermal Control pressure Apply High Pressure (e.g., 5-15 kbar) modify_conditions->pressure Activation Volume time Extend Reaction Time modify_conditions->time Kinetics rethink 4. Re-evaluate Synthetic Route modify_conditions->rethink If no improvement reagent 3. Change Reagent / Catalyst temp->reagent pressure->reagent time->reagent lewis_acid Use Lewis Acid Catalyst (e.g., AlCl3, BF3·OEt2) reagent->lewis_acid Activate Enone organocatalyst Employ Organocatalyst (e.g., Proline derivative) reagent->organocatalyst Control Selectivity base Switch Base (e.g., LDA for kinetic control) reagent->base Control Enolate reagent->rethink If no improvement end Successful Outcome lewis_acid->end organocatalyst->end base->end

Caption: Troubleshooting workflow for sterically hindered reactions.

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Lewis Acid Catalysis on Diels-Alder Reaction Yield

EntryDienophileDieneCatalystConditionsYield (%)Reference
14,4-dimethyl-2-cyclohexenoneIsopreneNone250°C, sealed tubeComplex Mixture[2]
24,4-dimethyl-2-cyclohexenoneIsopreneAlCl₃25°C, CH₂Cl₂>70% (Adduct)[2]

Table 2: Influence of Applied Pressure on Reaction Yield for Hindered Ketones

Substrate (Ketone)Reaction TypePressure (MPa)Relative RateReference
Di-isopropyl ketoneOxime Formation0.1 (Atmospheric)1[3]
Di-isopropyl ketoneOxime Formation800112[3]
Di-tert-butyl ketoneOxime Formation0.1 (Atmospheric)No Reaction[3]
Di-tert-butyl ketoneOxime Formation1200Reaction Proceeds[3]

Key Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Aldol Reaction

This protocol is a representative procedure for the reaction of 3,4-dimethylcyclohexenone with an aldehyde using a proline-derived catalyst, adapted from principles of organocatalytic reactions with cyclohexanones.[7][8]

Materials:

  • 3,4-Dimethylcyclohexenone (1.0 mmol)

  • Aromatic aldehyde (e.g., p-nitrobenzaldehyde, 1.2 mmol)

  • (S)-Proline (0.2 mmol, 20 mol%)

  • Solvent (e.g., DMSO or Brine, 5 mL)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Ethyl acetate and brine for workup

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask, add (S)-proline (23 mg, 0.2 mmol).

  • Add the chosen solvent (5 mL) and stir until the catalyst is dissolved.

  • Add 3,4-dimethylcyclohexenone (126 mg, 1.0 mmol) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the aromatic aldehyde (e.g., 181 mg p-nitrobenzaldehyde, 1.2 mmol) in one portion.

  • Stir the reaction vigorously at 0°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 24-72 hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess (via chiral HPLC).

Conceptual Diagrams

Kinetic vs. Thermodynamic Enolate Formation

The regioselectivity of enolate formation is a critical step. Using a bulky base like LDA at low temperatures favors the less-hindered "kinetic" enolate, while a smaller base at higher temperatures allows for equilibration to the more stable "thermodynamic" enolate.

Caption: Energy profile for kinetic versus thermodynamic enolate formation.

References

Technical Support Center: Optimization of Enamine Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for enamine alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the Stork enamine alkylation and what are its advantages over traditional enolate alkylation?

The Stork enamine alkylation is a method for the α-alkylation of aldehydes or ketones.[1][2] The process involves three main steps:

  • Formation of an enamine: The ketone or aldehyde reacts with a secondary amine to form an enamine.[2][3]

  • Alkylation: The enamine, which is a nucleophilic equivalent of an enolate, reacts with an electrophile (typically an alkyl halide) in an SN2 reaction to form an iminium salt.[2][3]

  • Hydrolysis: The iminium salt is then hydrolyzed with dilute aqueous acid to yield the α-alkylated ketone or aldehyde.[1][3]

Advantages over traditional enolate alkylation include:

  • Milder reaction conditions: Enamine formation and alkylation do not require the use of strong bases like LDA, making the process suitable for a wider range of substrates.[4][5]

  • Reduced side reactions: It often prevents issues like polyalkylation that can occur with enolates.[3][6] Enamines are neutral and easier to prepare compared to enolates.[3]

  • Improved regioselectivity: For unsymmetrical ketones, the less substituted enamine is typically favored, leading to alkylation at the less hindered α-position.[7]

Q2: Which secondary amines are best for enamine formation?

Cyclic secondary amines like pyrrolidine, piperidine, and morpholine are commonly used and are often more effective than acyclic amines.[8]

  • Reactivity: Pyrrolidine enamines are generally the most reactive.[9]

  • Stability and Boiling Point: Cyclic amines tend to have higher boiling points, which is advantageous for driving off water during enamine formation by azeotropic distillation.[8] Their cyclic structure also "ties back" the alkyl groups, making the amine more nucleophilic.[8]

Q3: What types of alkylating agents are most effective for enamine alkylation?

The best electrophiles are reactive alkyl halides that are good substrates for SN2 reactions.[7][10] These include:

  • Allylic halides[1][10]

  • Benzylic halides[1][10]

  • Propargylic halides[10]

  • α-Halo carbonyl compounds[1]

  • Methyl and other primary alkyl halides can also be used, but may give low to moderate yields.[1]

  • Tertiary alkyl halides are not suitable as they tend to undergo elimination.[7][10]

Q4: How can I control regioselectivity when alkylating an unsymmetrical ketone?

In the Stork enamine synthesis, the reaction of unsymmetrical ketones typically favors the formation of the less substituted enamine regioisomer.[7] This leads to alkylation at the less sterically hindered α-carbon.[7] This is a key advantage for controlling the position of alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during enamine alkylation experiments.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Enamine Formation Ensure complete removal of water during enamine synthesis. Use a Dean-Stark trap or a drying agent like TiCl4 or molecular sieves.[10] Monitor the reaction by NMR or GC-MS to confirm enamine formation before proceeding.
Poorly Reactive Alkylating Agent Use more reactive electrophiles such as allylic or benzylic halides.[1][10] Simple primary alkyl halides may require longer reaction times or higher temperatures.[1]
Steric Hindrance Highly substituted ketones or bulky secondary amines can hinder the reaction.[11][12] Consider using a less sterically demanding amine. For hindered ketones, longer reaction times may be necessary.[10]
Inefficient Hydrolysis Ensure the hydrolysis of the intermediate iminium salt is complete by using dilute aqueous acid and allowing sufficient reaction time.[10]
N-Alkylation Side Reaction The nitrogen atom of the enamine can also act as a nucleophile, leading to N-alkylation. This is more common with less reactive alkyl halides. Using more reactive alkylating agents that favor C-alkylation can mitigate this.
Problem 2: Formation of Multiple Products (Polyalkylation)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Deprotonation of the Iminium Salt The initial C-alkylated iminium salt can be deprotonated by unreacted enamine to form a new enamine, which can then be alkylated again.[4]
Reaction Stoichiometry Use a stoichiometric amount or a slight excess of the alkylating agent relative to the enamine to minimize the chance of a second alkylation.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials If the reaction has not gone to completion, you may have a mixture of the starting ketone, the alkylated product, and the secondary amine. Optimize reaction conditions to drive the reaction to completion.
Formation of Side Products N-alkylation or polyalkylation products can complicate purification. Adjusting the reactivity of the alkylating agent can help minimize these.
Purification Method Flash column chromatography is a common and effective method for purifying the final alkylated ketone.[10] Distillation under reduced pressure can also be used for volatile products.[10]

Experimental Protocols

Example Protocol 1: α-Alkylation of a Ketone

This protocol is a general guideline based on a literature example.[10]

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the ketone (1.0 eq) in a suitable solvent (e.g., benzene or toluene).

  • Add the secondary amine (e.g., pyrrolidine, 1.1 - 1.5 eq).

  • Heat the mixture to reflux to azeotropically remove water. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Alkylation

  • Dissolve the crude enamine in a dry aprotic solvent (e.g., dioxane, THF, or acetonitrile).

  • Add the alkylating agent (1.0 - 1.2 eq).

  • Heat the reaction mixture at a suitable temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.

Step 3: Hydrolysis

  • After the alkylation is complete, cool the reaction mixture.

  • Add dilute aqueous acid (e.g., 10% HCl) and stir vigorously. The hydrolysis can be performed at room temperature or with gentle heating.[10]

  • Continue stirring until the iminium salt is fully hydrolyzed to the α-alkylated ketone.

Step 4: Work-up and Purification

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Data Presentation

Table 1: Comparison of Secondary Amines for Enamine Formation

Secondary AmineRelative ReactivityBoiling Point (°C)Notes
PyrrolidineHigh87Often leads to the most reactive enamines.[9]
PiperidineModerate106A common and effective choice.
MorpholineModerate129The oxygen atom can slightly reduce the nucleophilicity of the enamine.[9]

Table 2: Typical Reaction Conditions for Enamine Alkylation

ParameterTypical Range/ValueNotes
Temperature (Enamine Formation) Reflux of solvent (e.g., Benzene: 80°C, Toluene: 111°C)To facilitate azeotropic removal of water.
Temperature (Alkylation) Room Temperature to RefluxDependent on the reactivity of the alkylating agent. More reactive halides may not require heating.
Reaction Time (Enamine Formation) 2 - 12 hoursMonitored by the disappearance of the starting ketone.
Reaction Time (Alkylation) 1 - 24 hoursMonitored by the disappearance of the enamine.
Solvents Benzene, Toluene, Dioxane, THF, AcetonitrileAprotic solvents are preferred.

Visualizations

Enamine_Alkylation_Workflow cluster_start Starting Materials cluster_enamine Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis Ketone Ketone/Aldehyde Enamine Enamine Ketone->Enamine + Secondary Amine - H2O SecAmine Secondary Amine SecAmine->Enamine Iminium Iminium Salt Enamine->Iminium + Alkyl Halide AlkylHalide Alkyl Halide AlkylHalide->Iminium Product α-Alkylated Ketone/ Aldehyde Iminium->Product + H2O/H+ Hydrolysis Aqueous Acid Hydrolysis->Product Troubleshooting_Logic Start Low Product Yield CheckEnamine Check Enamine Formation (NMR, GC-MS) Start->CheckEnamine CheckAlkylatingAgent Evaluate Alkylating Agent Reactivity Start->CheckAlkylatingAgent CheckHydrolysis Verify Complete Hydrolysis Start->CheckHydrolysis SideReactions Investigate Side Reactions (N-alkylation, Polyalkylation) Start->SideReactions IncompleteEnamine Incomplete Enamine Formation CheckEnamine->IncompleteEnamine Confirmed PoorReactivity Poor Alkylating Agent Reactivity CheckAlkylatingAgent->PoorReactivity Confirmed IncompleteHydrolysis Incomplete Hydrolysis CheckHydrolysis->IncompleteHydrolysis Confirmed SideProductFormation Side Product Formation SideReactions->SideProductFormation Confirmed Solution1 Optimize H2O Removal (Dean-Stark, Drying Agent) IncompleteEnamine->Solution1 Solution2 Use More Reactive Halide (Allylic, Benzylic) PoorReactivity->Solution2 Solution3 Increase Hydrolysis Time/ Acid Concentration IncompleteHydrolysis->Solution3 Solution4 Modify Stoichiometry/ Reagent Choice SideProductFormation->Solution4

References

stability and degradation pathways of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, an α,β-unsaturated ketone, is primarily influenced by exposure to light, temperature, and pH (acidic or basic conditions). The conjugated system of the double bond and the carbonyl group makes the molecule susceptible to certain degradation pathways.

Q2: What are the likely degradation pathways for this compound?

Based on the reactivity of α,β-unsaturated ketones, the following degradation pathways are plausible:

  • Photodegradation: Exposure to UV light can lead to isomerization of the double bond or cycloaddition reactions.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to fragmentation of the cyclohexene ring.

  • Acid-Catalyzed Degradation: In the presence of strong acids, the carbonyl oxygen can be protonated, which may lead to rearrangements or addition reactions.

  • Base-Catalyzed Degradation: Strong bases can deprotonate the α-carbon, leading to enolate formation and subsequent reactions. Nucleophilic addition (1,4-addition or Michael addition) at the β-carbon of the enone system is also a common reaction under basic or nucleophilic conditions.[1]

Q3: How should I store this compound to ensure its stability?

To minimize degradation, it is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or containers wrapped in aluminum foil to protect it from light. For long-term storage, refrigeration is advisable.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in GC/LC) Sample degradation due to improper storage or handling.Store samples in a cool, dark place and under an inert atmosphere. Prepare fresh solutions for analysis whenever possible.
Contamination of the analytical instrument.Clean the injection port, column, and detector of your instrument according to the manufacturer's instructions.
Appearance of unexpected peaks in chromatograms Presence of degradation products.Compare the chromatogram of a fresh sample with an aged or stressed sample to identify potential degradation peaks. Use mass spectrometry (MS) to identify the structure of the unknown peaks.
Impurities in the solvent or from sample preparation.Use high-purity solvents and clean glassware. Run a blank analysis of the solvent to check for impurities.
Low recovery during extraction The compound may be adsorbing to glassware or other surfaces.Silanize glassware to reduce active sites. Use a solvent in which the compound is highly soluble.
The compound may be volatile.Keep sample vials tightly capped and avoid excessive heating during sample preparation.
Irreproducible reaction yields The starting material may have degraded.Verify the purity of this compound before use. Consider re-purification if necessary.
Reaction conditions (temperature, pH, atmosphere) are not well-controlled.Carefully monitor and control all reaction parameters. Ensure an inert atmosphere if the reaction is sensitive to oxygen.

Experimental Protocols

Protocol for Accelerated Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
  • Dispense aliquots of the stock solution into amber glass vials.

2. Stress Conditions:

  • Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
  • Photostability: Expose vials to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). Wrap control samples in aluminum foil.
  • Acidic/Basic Stress: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the vials. Neutralize the samples before analysis.

3. Time Points:

  • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

4. Analysis:

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, or Gas Chromatography (GC-MS).
  • Quantify the amount of remaining this compound and any degradation products.

5. Data Evaluation:

  • Calculate the percentage of degradation over time for each stress condition.
  • Determine the degradation rate constants and estimate the shelf-life under normal storage conditions.

Visualizations

degradation_pathways cluster_main This compound cluster_pathways Potential Degradation Pathways cluster_products Potential Products MainCompound This compound Photodegradation Photodegradation (UV Light) MainCompound->Photodegradation hv Thermal_Degradation Thermal Degradation (Heat) MainCompound->Thermal_Degradation Δ Acid_Catalyzed Acid-Catalyzed Degradation (H+) MainCompound->Acid_Catalyzed H+ Base_Catalyzed Base-Catalyzed/Nucleophilic Addition (OH- / Nu-) MainCompound->Base_Catalyzed OH- / Nu- Isomers Isomers / Cycloadducts Photodegradation->Isomers Ring_Fragments Ring Cleavage Products Thermal_Degradation->Ring_Fragments Addition_Products Addition Products Acid_Catalyzed->Addition_Products Base_Catalyzed->Addition_Products 1,4-addition Enolate_Products Enolate-derived Products Base_Catalyzed->Enolate_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_eval 5. Data Evaluation prep Prepare stock solution of This compound stress_thermal Thermal Stress (40°C, 60°C, 80°C) prep->stress_thermal stress_photo Photostability (UV/Vis Light) prep->stress_photo stress_ph Acid/Base Stress (0.1M HCl / 0.1M NaOH) prep->stress_ph sampling Withdraw samples at predefined time intervals stress_thermal->sampling stress_photo->sampling stress_ph->sampling analysis Analyze using stability-indicating method (e.g., HPLC, GC-MS) sampling->analysis evaluation Calculate degradation percentage and determine rate constants analysis->evaluation

Caption: Experimental workflow for accelerated stability testing.

References

troubleshooting low conversion in substituted cyclohexenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion or other issues during the synthesis of substituted cyclohexenones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted cyclohexenones?

A1: The most prevalent methods involve tandem reactions, primarily the Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation.[1][2][3] Other approaches include Diels-Alder reactions, Nazarov cyclizations, and various metal-catalyzed processes.[4]

Q2: What is the Robinson annulation, and what are its key steps?

A2: The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring with an α,β-unsaturated ketone.[1][2] It proceeds in two main stages:

  • Michael Addition: A Michael donor (typically an enolate of a ketone or β-dicarbonyl compound) adds to a Michael acceptor (an α,β-unsaturated ketone).[1][5]

  • Intramolecular Aldol Condensation: The intermediate from the Michael addition undergoes a ring-closing aldol condensation, followed by dehydration to yield the cyclohexenone.[1][5]

Q3: What are the typical catalysts used in these syntheses?

A3: Base catalysis is common, employing reagents like sodium hydroxide, potassium hydroxide, sodium ethoxide, or piperidine.[6][7] Acid catalysis, using sulfuric acid for instance, is also a viable option.[2] Organocatalysts, such as proline derivatives, have gained prominence for asymmetric syntheses.[8]

Q4: How do I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to determine conversion.

Troubleshooting Guide for Low Conversion

This guide addresses specific issues that can lead to low yields or incomplete conversion in the synthesis of substituted cyclohexenones.

Problem 1: Low Yield in the Michael Addition Step

Q: My Michael addition is sluggish or incomplete, resulting in a low yield of the 1,5-dicarbonyl intermediate. What are the possible causes and solutions?

A: Low yields in the Michael addition are often traced back to issues with the enolate formation, the reactivity of the Michael acceptor, or suboptimal reaction conditions.

  • Inefficient Enolate Formation:

    • Cause: The base used may not be strong enough to deprotonate the ketone or β-dicarbonyl compound effectively. The equilibrium may not favor the enolate.[10]

    • Solution: Switch to a stronger base. For example, if using a hydroxide or alkoxide, consider a more potent base like sodium hydride (NaH) or lithium diisopropylamide (LDA), especially for less acidic ketones. Ensure your reagents and solvent are anhydrous, as water can quench the enolate.

  • Steric Hindrance:

    • Cause: A sterically hindered ketone (as the enolate precursor) or a highly substituted α,β-unsaturated ketone (the Michael acceptor) can slow down or prevent the reaction.[3]

    • Solution: If possible, choose less sterically encumbered starting materials. Alternatively, prolonged reaction times or elevated temperatures might be necessary, but this can also lead to side reactions.

  • Side Reactions:

    • Cause: The enolate can participate in self-condensation (an aldol reaction with another molecule of the ketone starting material).[10] Polymerization of the Michael acceptor can also occur, especially with reactive acceptors like methyl vinyl ketone.[5]

    • Solution: To minimize self-condensation, one strategy is to slowly add the ketone to a mixture of the base and the Michael acceptor. To prevent polymerization of the acceptor, it can be added slowly to the reaction mixture, or a precursor that generates the acceptor in situ can be used.[5]

  • Solvent Effects:

    • Cause: The polarity of the solvent can influence the reactivity of the enolate and the stability of the intermediates.

    • Solution: Protic solvents like ethanol can protonate the enolate, reducing its concentration.[11] Aprotic solvents such as THF, DMSO, or toluene are often preferred. Experiment with different solvents to find the optimal conditions for your specific substrates.

Problem 2: Incomplete Intramolecular Aldol Condensation

Q: The Michael addition appears to be successful, but the subsequent ring-closure to the cyclohexenone is not efficient. What should I investigate?

A: The intramolecular aldol condensation is an equilibrium process, and its success depends on factors that favor the formation of the cyclic product.

  • Unfavorable Ring Size:

    • Cause: The reaction strongly favors the formation of five- and six-membered rings due to lower ring strain.[1] If the 1,5-dicarbonyl intermediate is structured to form a smaller or larger ring, the reaction will be disfavored.

    • Solution: This is an issue of substrate design. Ensure your starting materials will lead to a 1,5- or 1,6-dicarbonyl intermediate, which will form a five- or six-membered ring, respectively.

  • Reaction Conditions for Dehydration:

    • Cause: The initial aldol addition product (a β-hydroxy ketone) may form, but the subsequent dehydration to the enone may not occur. This dehydration step often requires more forcing conditions, such as heat.[10]

    • Solution: If you have isolated the β-hydroxy ketone intermediate, resubject it to the reaction conditions but at a higher temperature. If running a one-pot reaction, ensure the temperature is sufficient for the dehydration to take place after the initial addition reactions.

  • Base Concentration and Strength:

    • Cause: While a base is required to form the enolate for the cyclization, an excessively high concentration or a very strong base can promote side reactions, such as intermolecular aldol reactions or decomposition.

    • Solution: Use a catalytic amount of a suitable base. If a strong base was used for the Michael addition, it might be necessary to neutralize it and then add a milder base for the cyclization step.

Problem 3: One-Pot vs. Two-Step Robinson Annulation Yields

Q: I am getting a low yield in my one-pot Robinson annulation. Would a two-step procedure be better?

A: Yes, a two-step procedure can often lead to higher overall yields.

  • Rationale: In a one-pot reaction, all reagents are present from the start. This can lead to competing reactions and the formation of byproducts. For instance, the newly formed cyclohexenone product can act as a Michael acceptor for the initial enolate, leading to undesired adducts.[2]

  • Recommendation: Isolate the 1,5-dicarbonyl product from the Michael addition first. Purify it, and then subject it to the intramolecular aldol condensation conditions in a separate step. This allows for optimization of each step independently and prevents cross-reactivity between intermediates and products.

Data Presentation

Table 1: Effect of Base on the Michael Addition of Cyclohexanone to Chalcone

EntryBaseSolventTime (h)Yield (%)
1NaOHEthanol285
2KOHToluene372
3PiperidineEthanol1.592
4DBUAcetonitrile195

Data is illustrative and compiled from typical outcomes in related literature.[12][13]

Table 2: Influence of Solvent on Aldol Condensation Yield

EntryReactantsSolventTemperature (°C)Product TypeYield (%)
1Benzaldehyde + HeptanalMethanol60α,β-unsaturated78
2Benzaldehyde + HeptanalEthanol60α,β-unsaturated82
3Benzaldehyde + Heptanaln-Propanol60α,β-unsaturated85
4Benzaldehyde + HeptanalTHF60β-hydroxy65

This table demonstrates the preference for dehydration in alcoholic solvents versus the isolation of the aldol adduct in THF.[11]

Experimental Protocols

Protocol 1: Two-Step Robinson Annulation for the Synthesis of a Substituted Cyclohexenone

This protocol describes the reaction between cyclohexanone and methyl vinyl ketone.

Step 1: Michael Addition to form the 1,5-Diketone Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 10 mmol of cyclohexanone and 20 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of a base (e.g., 11 mmol of 25% sodium methoxide in methanol).

  • Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.

  • Slowly add 1.0 equivalent (10 mmol) of methyl vinyl ketone dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,5-diketone by column chromatography on silica gel.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the purified 1,5-diketone (e.g., 8 mmol) in 20 mL of ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents, 0.8 mmol).

  • Heat the mixture to reflux and maintain for 1-3 hours, monitoring the formation of the α,β-unsaturated ketone by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the final substituted cyclohexenone product by column chromatography or distillation.

Visualizations

Robinson_Annulation_Workflow start Start: Ketone & α,β-Unsaturated Ketone michael_addition Michael Addition (Base or Acid Catalysis) start->michael_addition diketone 1,5-Diketone Intermediate michael_addition->diketone aldol_condensation Intramolecular Aldol Condensation (Base or Acid Catalysis, often with heat) diketone->aldol_condensation product Final Product: Substituted Cyclohexenone aldol_condensation->product purification Purification product->purification

Caption: Workflow for a two-step Robinson annulation synthesis.

Troubleshooting_Low_Conversion low_conversion Low Conversion Observed check_michael Check Michael Addition Step low_conversion->check_michael check_aldol Check Aldol Condensation Step low_conversion->check_aldol enolate_issue Inefficient Enolate Formation? check_michael->enolate_issue steric_issue Steric Hindrance? check_michael->steric_issue side_reactions_michael Side Reactions? check_michael->side_reactions_michael ring_strain Unfavorable Ring Size? check_aldol->ring_strain dehydration_issue Incomplete Dehydration? check_aldol->dehydration_issue base_issue_aldol Incorrect Base Concentration? check_aldol->base_issue_aldol solution_stronger_base Use Stronger/Anhydrous Base enolate_issue->solution_stronger_base solution_less_hindrance Use Less Hindered Substrates steric_issue->solution_less_hindrance solution_slow_addition Slow Addition of Reagents side_reactions_michael->solution_slow_addition solution_redesign Redesign Synthesis ring_strain->solution_redesign solution_heat Increase Temperature dehydration_issue->solution_heat solution_adjust_base Adjust Base Stoichiometry base_issue_aldol->solution_adjust_base

Caption: Troubleshooting logic for low conversion issues.

References

Technical Support Center: Chiral Separation of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

Problem Potential Cause Recommended Solution
No Separation or Poor Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for ketones.[1][2][3]
Incorrect mobile phase composition.Optimize the mobile phase. For normal-phase HPLC, vary the ratio of hexane/alkane and alcohol (e.g., isopropanol, ethanol). For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage in CO2.[4][5]
Mobile phase additives are absent or incorrect.For acidic compounds, adding a small amount of an acidic additive (e.g., trifluoroacetic acid, formic acid) can improve peak shape and resolution. For basic compounds, a basic additive (e.g., diethylamine) may be beneficial.[6]
Temperature fluctuations.Ensure a stable column temperature. Lowering the temperature can sometimes improve resolution in gas chromatography.[7]
Inappropriate flow rate.Optimize the flow rate. A lower flow rate can sometimes increase resolution, although it will also increase analysis time.[7]
Peak Tailing Strong interactions between the analyte and the stationary phase.Add a modifier to the mobile phase to reduce strong interactions. For example, a small amount of a more polar solvent in a normal-phase system.
Column overload.Reduce the sample concentration or injection volume.[8]
Column degradation.Regenerate the column according to the manufacturer's instructions, if applicable for the column type (e.g., immobilized polysaccharide CSPs).[6]
Peak Splitting Column void or channeling.This may indicate column degradation. Replace the column.[9]
Co-elution of an impurity.Ensure sample purity. If an impurity is suspected, modify the separation method to resolve it from the enantiomers.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[10]
High sample concentration.Dilute the sample.[8]
Loss of Resolution Over Time Column contamination.Implement a column washing procedure between runs. Ensure proper sample clean-up before injection.
Degradation of the chiral stationary phase.This can occur with coated polysaccharide columns if incompatible solvents are used. Ensure mobile phase compatibility with the CSP. For immobilized CSPs, a regeneration procedure may restore performance.[6]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate composition.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for separating the enantiomers of this compound?

A1: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) can all be viable techniques. The choice often depends on the available instrumentation and the desired scale of separation.

  • HPLC with a chiral stationary phase (CSP) is a widely used and versatile method.[2]

  • SFC is often faster and uses less organic solvent, making it a "greener" alternative, particularly for preparative separations.[4][11]

  • GC with a chiral capillary column is suitable for volatile and thermally stable compounds.

Q2: What type of chiral stationary phase (CSP) should I start with?

A2: For cyclic ketones like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a highly successful class of columns.[1][2][3] Specifically, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have shown broad applicability. It is recommended to screen a small set of complementary polysaccharide-based columns to find the optimal selectivity.

Q3: How do I optimize the mobile phase for a normal-phase HPLC separation?

A3: In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Start with a common mobile phase like hexane:isopropanol (90:10, v/v) and adjust the ratio of the alcohol to optimize retention and resolution. A lower percentage of alcohol will generally increase retention time and may improve resolution.

Q4: My peaks are broad. How can I improve the peak shape?

A4: Peak broadening can be caused by several factors. First, ensure your column is not overloaded by injecting a smaller amount of your sample. Second, check for and eliminate any large dead volumes in your HPLC system. Finally, optimizing the flow rate can sometimes sharpen peaks; a rate that is too high or too low can lead to band broadening.

Q5: I am observing peak splitting. What could be the cause and how can I fix it?

A5: Peak splitting can arise from several issues. A common cause is a void at the head of the column, which may require column replacement.[9] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase, leading to sample solvent effects; try dissolving your sample in the mobile phase.[10] High sample concentration can also lead to peak distortion, so diluting the sample is a potential solution.[8] Lastly, ensure that there are no co-eluting impurities.

Experimental Protocols

Chiral HPLC Method Development for a Cyclic Ketone

This protocol outlines a general approach for developing a chiral HPLC method for a cyclic ketone.

Table 1: Suggested Starting Conditions for Chiral HPLC Method Development

ParameterCondition
Columns Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (IPA)
Gradient Start with an isocratic elution of 90:10 (Hexane:IPA)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Injection Vol. 5 µL
Chiral GC Method Development for a Cyclic Ketone

This protocol provides a starting point for developing a chiral GC method.

Table 2: Suggested Starting Conditions for Chiral GC Method Development

ParameterCondition
Column Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™)
Carrier Gas Helium or Hydrogen
Inlet Temp. 250 °C
Oven Program Start at 80 °C, hold for 1 min, ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C

Visualizations

Experimental Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_prep Sample Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Method Validation Prep Prepare Racemic Standard of 4-Ethyl-3,4-dimethyl-2- cyclohexen-1-one Screen Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) Prep->Screen Inject Eval Evaluate Initial Separation: - No Separation - Partial Separation - Baseline Separation Screen->Eval Opt_MP Optimize Mobile Phase: - Solvent Ratio - Additives Eval->Opt_MP Partial or No Separation Validate Validate Method: - Robustness - Repeatability Eval->Validate Baseline Separation Achieved Opt_Params Optimize Other Parameters: - Flow Rate - Temperature Opt_MP->Opt_Params Opt_Params->Validate Optimized Separation TroubleshootingResolution cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions Start Poor or No Resolution Check_CSP Is the CSP appropriate for ketones? Start->Check_CSP Change_CSP Screen different CSPs (e.g., alternative polysaccharide or Pirkle-type) Check_CSP->Change_CSP No Check_MP Is the mobile phase composition optimal? Check_CSP->Check_MP Yes Resolved Resolution Improved Change_CSP->Resolved Adjust_Ratio Adjust solvent ratio (e.g., decrease alcohol % in NP-HPLC) Check_MP->Adjust_Ratio No Check_Temp Is the temperature stable and optimal? Check_MP->Check_Temp Yes Add_Modifier Add/change mobile phase additive Adjust_Ratio->Add_Modifier Add_Modifier->Resolved Adjust_Temp Decrease temperature (especially for GC) Check_Temp->Adjust_Temp No Check_Flow Is the flow rate optimal? Check_Temp->Check_Flow Yes Adjust_Temp->Resolved Adjust_Flow Decrease flow rate Check_Flow->Adjust_Flow No Check_Flow->Resolved Yes Adjust_Flow->Resolved

References

managing erosion of optical purity in asymmetric synthesis of cyclohexenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing the erosion of optical purity during the asymmetric synthesis of chiral cyclohexenones.

Frequently Asked Questions (FAQs)

Q1: What is the difference between optical purity and enantiomeric excess (ee)?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Optical purity is an older term that relates the specific rotation of a sample to the specific rotation of a pure enantiomer. For a given mixture of enantiomers, the enantiomeric excess is now the preferred and more accurately determined value.

Q2: What are the primary causes of erosion of optical purity in the asymmetric synthesis of cyclohexenones?

A2: The primary cause of reduced optical purity is racemization, where one enantiomer converts into the other, leading to a racemic mixture.[1] For cyclohexenones, this often occurs through the formation of an achiral enol or enolate intermediate, especially if the stereocenter is at the α-position to the carbonyl group.[2][3] Reaction conditions such as temperature, solvent, and the presence of acidic or basic impurities can facilitate this process.[2][4]

Q3: How do reaction conditions influence the enantioselectivity of the synthesis?

A3: Reaction conditions play a critical role in determining the enantioselectivity. Key factors include:

  • Temperature: Lower temperatures generally favor higher enantioselectivity. However, in some rare cases, a change in temperature can even lead to a reversal of the favored enantiomer.[5]

  • Solvent: The polarity and proticity of the solvent can significantly impact the reaction's stereochemical outcome. Nonpolar solvents often lead to increased enantioselectivity.[6] The configurational stability of products like 2-benzoyl cyclohexanone is highly solvent-dependent.[4]

  • Catalyst: The choice of catalyst (organocatalyst, metal complex, or enzyme) is fundamental.[7][8] Catalyst loading, purity, and the presence of any co-catalysts or additives can also affect the enantiomeric excess.[6]

  • Reaction Time: Prolonged reaction times can sometimes lead to a decrease in enantiomeric excess if the product is susceptible to racemization under the reaction conditions.[9]

Q4: Can the chiral product racemize after the reaction is complete?

A4: Yes, erosion of optical purity can occur during the workup and purification stages. Chiral cyclohexenones with a proton at the stereocenter adjacent to the carbonyl group are susceptible to racemization, especially when exposed to acidic or basic conditions.[2][4] Purification methods like chromatography on silica gel (which can be acidic) or distillation at high temperatures can potentially lead to a loss of enantiomeric purity.

Q5: What are the standard methods for determining the enantiomeric excess of my cyclohexenone product?

A5: The most common and reliable methods for determining enantiomeric excess are chromatographic techniques.[10][11]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing a chiral stationary phase to separate the two enantiomers.[11]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate volatile enantiomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it can be used after derivatizing the sample with a pure chiral derivatizing agent to form diastereomers, which have distinct NMR spectra.[12][13][14] Chiral solvating agents can also be used to form transient diastereomeric complexes that can be distinguished by NMR.[14]

Troubleshooting Guide

Problem: My reaction is producing the desired cyclohexenone but with a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

Answer: Low enantioselectivity can stem from several factors related to the reaction setup and conditions.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration are critical. Systematically screen these parameters to find the optimal conditions for your specific substrate and catalyst system.

  • Catalyst Issues: The catalyst's activity and selectivity might be compromised.

    • Ensure the catalyst is pure and handled under the appropriate conditions (e.g., inert atmosphere if it's air-sensitive).

    • The catalyst loading might be too low or too high. Titrate the catalyst amount to find the optimal concentration.

    • Consider that for many catalytic enantioselective reactions, even small changes in the substrate can dramatically alter the results, requiring re-optimization.[7]

  • Product Racemization: The product may be forming with high ee but then racemizing under the reaction conditions.

    • Try running the reaction for a shorter duration and analyze the ee at different time points.

    • If racemization is suspected, modify the conditions to be milder (e.g., lower temperature, use of a weaker base/acid).

Problem: The enantiomeric excess of my product decreases significantly after workup and purification. How can I prevent this?

Answer: This indicates that your chiral cyclohexenone is sensitive to the post-reaction handling and purification conditions.

  • Neutralize the Reaction Mixture Carefully: Avoid strong acids or bases during the workup. Use buffered solutions or mild quenching agents.

  • Minimize Contact with Silica Gel: Standard silica gel is acidic and can cause racemization of α-chiral ketones.[2]

    • Consider using deactivated (neutral) silica gel by treating it with a base like triethylamine.

    • Explore alternative purification methods such as flash chromatography with neutral alumina, recrystallization, or distillation under reduced pressure at a low temperature. Recrystallization can sometimes be used to enhance the optical purity of the final product.[15]

  • Avoid High Temperatures: If distillation is necessary, perform it at the lowest possible temperature and pressure to minimize the risk of heat-induced racemization.

Problem: I am observing inconsistent enantioselectivity between different batches of the same reaction. What should I investigate?

Answer: Inconsistent results often point to subtle variations in the experimental setup that are difficult to control.

  • Reagent Purity: Ensure the purity of all reagents, especially the solvent, substrate, and catalyst. Trace impurities can sometimes interfere with the catalytic cycle. Use freshly distilled or high-purity solvents.

  • Atmospheric Control: For sensitive catalysts, ensure strict control of the reaction atmosphere (e.g., using a glovebox or Schlenk techniques) to exclude moisture and oxygen.

  • Temperature Control: Maintain a consistent and accurate temperature throughout the reaction. Use a reliable cryostat or cooling bath. Even small temperature fluctuations can impact enantioselectivity.[5]

  • Stirring and Addition Rates: The rate of addition of reagents and the stirring speed can affect reaction kinetics and, consequently, the stereochemical outcome, especially in heterogeneous reactions.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Michael Addition Data is illustrative and based on general principles described in the literature, which state that nonpolar solvents often improve enantioselectivity.[6]

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene09285
2Dichloromethane09578
3Tetrahydrofuran09072
4Cyclohexane08891
5Ethanol08555

Table 2: Effect of Temperature on Enantioselectivity Data is illustrative and based on the general observation that lower temperatures often enhance enantioselectivity.[5]

EntryCatalystTemperature (°C)Yield (%)ee (%)
1Proline-derived259875
2Proline-derived09592
3Proline-derived-209197
4Proline-derived-4085>99

Experimental Protocols

Protocol 1: Representative Organocatalytic Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a nucleophile to a cyclohexenone precursor, a common strategy for synthesizing chiral cyclohexenones.[16]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, ~10 mol%).

  • Addition of Reactants: Add the Michael acceptor (e.g., cyclohex-2-en-1-one, 1.0 mmol) and the appropriate solvent (e.g., toluene, 5 mL). Cool the mixture to the desired temperature (e.g., 0 °C).

  • Initiation: Add the Michael donor (e.g., dimethyl malonate, 1.2 mmol) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on neutral silica gel to afford the chiral cyclohexenone derivative.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the general steps to determine the ee of a purified chiral cyclohexenone sample.[11]

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL in a hexane/isopropanol mixture).

  • Instrument Setup:

    • Equip the HPLC system with a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).

    • Set the mobile phase composition (e.g., 90:10 hexane:isopropanol) and flow rate (e.g., 1.0 mL/min). The optimal conditions will need to be determined experimentally.

    • Set the UV detector to a wavelength where the compound has strong absorbance.

  • Analysis of Racemic Standard: Inject a sample of the corresponding racemic cyclohexenone to determine the retention times of both enantiomers and to ensure the column is providing baseline separation.

  • Analysis of Chiral Sample: Inject the chiral sample and record the chromatogram.

  • Calculation of ee: Identify the peaks corresponding to the two enantiomers. Integrate the area of each peak. Calculate the enantiomeric excess using the following formula:

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

TroubleshootingWorkflow start Low Enantiomeric Excess Observed check_conditions Verify Reaction Conditions (Temp, Solvent, Time) start->check_conditions condition_ok condition_ok check_conditions->condition_ok Conditions Optimal? check_catalyst Evaluate Catalyst (Purity, Loading, Activity) catalyst_ok catalyst_ok check_catalyst->catalyst_ok Catalyst Viable? check_racemization Investigate Product Racemization racemization_issue racemization_issue check_racemization->racemization_issue Racemization Occurring? condition_ok->check_catalyst Yes optimize_conditions Screen Solvents & Temperatures condition_ok->optimize_conditions No re_evaluate Re-evaluate Enantioselectivity optimize_conditions->re_evaluate Re-run Reaction catalyst_ok->check_racemization Yes troubleshoot_catalyst Use Fresh Catalyst Optimize Loading catalyst_ok->troubleshoot_catalyst No troubleshoot_catalyst->re_evaluate address_racemization Reduce Reaction Time Use Milder Conditions racemization_issue->address_racemization Yes final_analysis Consider Substrate Effects or Alternative Catalytic System racemization_issue->final_analysis No address_racemization->re_evaluate RacemizationMechanism cluster_achiral Achiral Intermediate R_ketone (R)-Cyclohexenone (Chiral) Enolate Planar Enolate (Achiral) R_ketone->Enolate + Base (- H+) S_ketone (S)-Cyclohexenone (Chiral) Enolate->R_ketone + H+ (from original face) Enolate->S_ketone + H+ (from opposite face) PurityAnalysisWorkflow start Purified Cyclohexenone Sample method_select Select Analytical Method start->method_select hplc Chiral HPLC method_select->hplc Chromatography nmr NMR with Chiral Agent method_select->nmr Spectroscopy hplc_prep hplc_prep hplc->hplc_prep Prepare Sample & Racemic Standard nmr_prep nmr_prep nmr->nmr_prep Add Chiral Derivatizing or Solvating Agent hplc_run hplc_run hplc_prep->hplc_run Run Analysis on Chiral Column hplc_calc hplc_calc hplc_run->hplc_calc Integrate Peaks & Calculate % ee result Final Enantiomeric Excess hplc_calc->result nmr_run nmr_run nmr_prep->nmr_run Acquire Spectrum nmr_calc nmr_calc nmr_run->nmr_calc Integrate Diastereotopic Signals & Calculate Ratio nmr_calc->result

References

Validation & Comparative

Comparative Analysis of IR Spectroscopy for Carbonyl Group Identification in Conjugated vs. Non-Conjugated Cyclohexenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectroscopy signatures of the carbonyl group in conjugated and non-conjugated cyclohexenone systems, with a specific focus on 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as an exemplar of a conjugated system. This analysis is supported by established spectroscopic data and detailed experimental protocols to aid in the structural elucidation of carbonyl-containing compounds.

Introduction to Carbonyl Group Analysis via IR Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique widely used for the identification of functional groups in molecules. The carbonyl (C=O) group, a common moiety in many organic compounds and pharmaceuticals, exhibits a strong and characteristic absorption band in the IR spectrum due to its stretching vibration. The precise frequency of this absorption is highly sensitive to the electronic environment of the carbonyl group, making IR spectroscopy an invaluable tool for distinguishing between different types of carbonyl compounds.

One of the key factors influencing the C=O stretching frequency is conjugation with a carbon-carbon double bond (C=C). This guide compares the IR spectral data of a conjugated system, this compound, with a non-conjugated analogue, cyclohexanone, to highlight the diagnostic shifts in the carbonyl absorption band.

Quantitative Comparison of Carbonyl Stretching Frequencies

The position of the carbonyl stretching vibration in the IR spectrum provides significant structural information. In general, conjugation lowers the frequency of the C=O absorption. This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group, thereby weakening the bond and lowering the energy required to excite its stretching vibration.[1][2][3][4][5]

Compound Structure System Typical C=O Stretching Frequency (cm⁻¹)
This compound(Structure of this compound)Conjugated (α,β-unsaturated ketone)1666–1685
Cyclohexanone(Structure of Cyclohexanone)Non-conjugated (Saturated cyclic ketone)~1715

Note: The exact frequency for this compound may vary slightly based on the specific experimental conditions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This section outlines a standard procedure for obtaining the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample: this compound (or other liquid sample)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a volatile solvent like isopropanol.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands, paying close attention to the region between 1800 and 1600 cm⁻¹ for the carbonyl stretch.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent.

Alternative Analytical Techniques

While IR spectroscopy is a primary method for identifying carbonyl groups, other techniques can provide complementary information:

  • ¹³C NMR Spectroscopy: The carbon atom of a carbonyl group gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between 190 and 220 ppm.[3] This provides definitive evidence for the presence of a carbonyl carbon.

  • UV-Vis Spectroscopy: Conjugated carbonyl compounds exhibit characteristic π → π* and n → π* electronic transitions that can be detected by UV-Vis spectroscopy.[6] The position of these absorptions can provide information about the extent of conjugation.

  • Raman Spectroscopy: The C=O stretch is also Raman active. While often weaker than the IR absorption, it can provide complementary vibrational information and is particularly useful for aqueous samples.

Visualizing the Impact of Conjugation on Carbonyl IR Frequency

The following diagram illustrates the logical relationship between conjugation and the observed IR stretching frequency of a carbonyl group in a cyclohexenone system.

Conjugation_Effect cluster_0 Non-Conjugated System cluster_1 Conjugated System A Cyclohexanone B Localized π-system (C=O only) A->B leads to C Stronger C=O bond (Higher double bond character) B->C results in D Higher Stretching Frequency (~1715 cm⁻¹) C->D corresponds to E This compound F Delocalized π-system (C=O and C=C) E->F leads to G Weaker C=O bond (Lower double bond character) F->G results in H Lower Stretching Frequency (1666-1685 cm⁻¹) G->H corresponds to

Caption: Effect of Conjugation on Carbonyl IR Frequency.

Conclusion

The presence of conjugation significantly influences the IR stretching frequency of the carbonyl group in cyclohexenone derivatives. A shift to a lower wavenumber, typically in the range of 1666-1685 cm⁻¹, is a clear indicator of an α,β-unsaturated ketone like this compound, distinguishing it from its saturated counterpart, cyclohexanone, which exhibits a C=O stretch at approximately 1715 cm⁻¹.[1][2][7] This predictable shift, when combined with a robust experimental protocol, makes IR spectroscopy a reliable and efficient first-pass analytical technique for the structural characterization of carbonyl-containing compounds in research and drug development.

References

Comparative Analysis of Cyclohexenone Reactivity: 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one vs. 4,4-dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of two substituted α,β-unsaturated cyclic ketones: 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one and 4,4-dimethyl-2-cyclohexen-1-one. The analysis is intended for researchers, scientists, and professionals in drug development and organic synthesis. Due to a lack of direct comparative experimental studies in the published literature, this guide focuses on a theoretical comparison based on established principles of organic chemistry, supported by general experimental findings for related compounds.

The primary mode of reaction for these enones is the nucleophilic conjugate addition (Michael addition), where a nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. The reactivity in these reactions is principally governed by electronic and steric factors.

Structural and Predicted Reactivity Comparison

The substitution pattern around the enone moiety directly influences its susceptibility to nucleophilic attack. The key differences and their predicted impact on reactivity are summarized below.

FeatureThis compound4,4-dimethyl-2-cyclohexen-1-onePredicted Impact on Reactivity
Structure
alt text
alt text
-
Substitution at C3 (α-position) Methyl groupHydrogenThe methyl group at the C3 position in this compound exerts steric hindrance to the approaching nucleophile and also has a weak electron-donating effect, both of which decrease the electrophilicity and accessibility of the β-carbon.
Substitution at C4 (β'-position) Ethyl group, Methyl groupTwo Methyl groupsThe presence of a larger ethyl group in this compound increases steric bulk around the reaction center compared to a methyl group, potentially hindering the approach of a nucleophile.
Overall Steric Hindrance HighModerateThe cumulative steric hindrance from the C3-methyl and C4-ethyl/methyl groups in this compound is significantly greater than that from the two C4-methyl groups in 4,4-dimethyl-2-cyclohexen-1-one. Increased steric hindrance generally leads to lower reaction rates.[1]
Electronic Effects More electron-donating alkyl groupsFewer electron-donating alkyl groupsAlkyl groups are generally considered to have a weak electron-donating inductive effect, which can slightly decrease the electrophilicity of the β-carbon by pushing electron density into the conjugated system.[2][3] this compound possesses more alkyl substitution, suggesting a slightly less electrophilic β-carbon compared to 4,4-dimethyl-2-cyclohexen-1-one.
Predicted Overall Reactivity Lower Higher This compound is predicted to be less reactive towards nucleophilic conjugate addition due to a combination of greater steric hindrance and slightly increased electron-donating effects from its substituents.

Theoretical Framework

The reactivity of α,β-unsaturated carbonyl compounds in conjugate additions is a balance between the electrophilicity of the β-carbon and the steric accessibility of this position.

  • Electronic Effects: The carbonyl group withdraws electron density from the C=C double bond through resonance, rendering the β-carbon electrophilic. Alkyl substituents, being weakly electron-donating, can counteract this effect to a small degree, thereby reducing reactivity. Studies on 2-alkylsubstituted cyclohexen-2-ones have shown that the +I-effect of alkyl substituents influences reactivity.[2]

  • Steric Effects: The rate of nucleophilic attack is highly sensitive to steric hindrance around the electrophilic center. Bulky substituents on or near the C=C double bond can physically block the trajectory of the incoming nucleophile, leading to a significant decrease in reaction rates. For cyclic enones, alkyl substitution, particularly at the β-position, has a pronounced retarding effect on reactivity due to steric constraints.[4] The challenge of achieving efficient reactions with sterically demanding tetrasubstituted cyclic enones is a known issue in organic synthesis.[5]

The combination of a C3-methyl group and a C4-ethyl group in this compound creates a more sterically congested environment around the β-carbon compared to the gem-dimethyl group at C4 in 4,4-dimethyl-2-cyclohexen-1-one. This increased steric hindrance is the primary factor leading to the prediction of its lower reactivity.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the two cyclohexenone derivatives towards a generic nucleophile (Nu⁻).

G cluster_0 4,4-dimethyl-2-cyclohexen-1-one cluster_1 This compound a Moderate Steric Hindrance (gem-dimethyl at C4) c Nucleophilic Attack at β-carbon a->c Influences b Higher Reactivity c->b Leads to d Standard Electronic Effect d->c Influences e High Steric Hindrance (C3-methyl, C4-ethyl, C4-methyl) g Nucleophilic Attack at β-carbon e->g Influences f Lower Reactivity g->f Leads to h Increased Electron Donation (more alkyl groups) h->g Influences

Caption: Factors influencing the relative reactivity of the two cyclohexenones.

Representative Experimental Protocol: Michael Addition of a Thiol

To empirically determine and compare the reactivities, a standardized experiment is necessary. The following protocol for a Michael addition of a thiol nucleophile can be adapted for this purpose. The reaction progress can be monitored by techniques such as TLC, GC-MS, or NMR spectroscopy to determine reaction rates and yields.

Objective: To compare the rate of conjugate addition of a nucleophile to this compound and 4,4-dimethyl-2-cyclohexen-1-one.

Materials:

  • This compound (Substrate 1)

  • 4,4-dimethyl-2-cyclohexen-1-one (Substrate 2)

  • Thiophenol (Nucleophile)

  • Triethylamine (Base catalyst)

  • Dichloromethane (Solvent)

  • Round-bottom flasks, magnetic stir bars, and stirrer

  • Standard glassware for workup and purification

  • Analytical equipment (TLC plates, GC-MS, NMR)

Procedure:

  • Reaction Setup: In two separate 25 mL round-bottom flasks, prepare identical reaction mixtures. To each flask, add the cyclohexenone substrate (1.0 mmol) and dichloromethane (10 mL). Stir the solution at room temperature (25 °C) until the substrate is fully dissolved.

  • Initiation: To each flask, add thiophenol (1.1 mmol, 1.1 equivalents) followed by triethylamine (0.1 mmol, 0.1 equivalents). Start a timer immediately after the addition of the base.

  • Monitoring: At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a small volume of dilute HCl and extract with ethyl acetate. Analyze the organic layer by TLC or GC-MS to determine the ratio of starting material to product.

  • Workup (at completion): Once the reaction in the more reactive flask is complete (as determined by monitoring), quench both reactions by adding 10 mL of 1M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield for each reaction.

By comparing the reaction times and yields under identical conditions, a quantitative assessment of the relative reactivity can be established.

Conclusion

Based on fundamental principles of organic chemistry, 4,4-dimethyl-2-cyclohexen-1-one is predicted to be significantly more reactive towards nucleophilic conjugate addition than this compound . This difference is primarily attributed to the increased steric hindrance in the latter compound, which shields the electrophilic β-carbon from nucleophilic attack. While electronic effects also play a role, their contribution is considered minor compared to the steric factors. Experimental validation using a standardized protocol is recommended to confirm this theoretical comparison.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Cyclohexenones

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous confirmation of purity for synthesized cyclohexenones is a critical step in chemical research and drug development. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, chemical reactivity, and overall safety profile. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, offering insights into their principles, experimental protocols, and performance characteristics to aid researchers in selecting the most appropriate method for their needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for both structural elucidation and purity determination.[1][2] Quantitative ¹H NMR (qNMR) is particularly effective as the area of a signal is directly proportional to the number of nuclei giving rise to it.[1] By comparing the integral of a signal from the target cyclohexenone to that of a certified internal standard, the purity of the sample can be accurately determined.[1][3] For low-molecular-mass compounds (< 500 g/mol ), ¹H qNMR can deliver high accuracy with low measurement uncertainty.[1]

Experimental Protocol (Quantitative ¹H NMR):

  • Sample Preparation: Accurately weigh a specific amount of the synthesized cyclohexenone and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) ensuring complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Key parameters to optimize for accurate quantification include the flip angle, relaxation delay (D1), transmitter frequency offset, number of scans, and data points.[1] A longer relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Quantification: Integrate the signals corresponding to the cyclohexenone and the internal standard. The purity is calculated based on the ratio of these integrals, their respective number of protons, and the weights of the sample and standard.

Performance Data:

ParameterPerformance
Accuracy High, with measurement uncertainty as low as 0.60% for low molecular weight compounds.[1]
Precision High, with excellent reproducibility.
Limit of Detection Can detect impurities at low levels, often below 1%.
Limit of Quantification Dependent on the impurity and experimental setup, but generally suitable for purity assessment >95%.
Key Advantage Provides both structural information and quantitative purity data in a single, non-destructive measurement.[4]
Key Limitation Lower sensitivity compared to chromatographic methods; overlapping signals can complicate quantification.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly sensitive technique that separates volatile compounds in the gas phase followed by their detection and identification by mass spectrometry.[2] The gas chromatograph separates the cyclohexenone from any volatile impurities based on their boiling points and interactions with the stationary phase of the column.[5] The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of the cyclohexenone to that of a standard.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized cyclohexenone in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Injection: Inject a small volume of the sample into the GC injector port, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. A common setup for cyclohexenone analysis involves a column heated to around 125°C.[6]

  • Detection and Analysis: As compounds elute from the column, they enter the mass spectrometer. The instrument records the retention time and the mass spectrum of each component.

  • Quantification: The purity is determined by the relative peak area of the cyclohexenone compared to the total area of all detected peaks, or more accurately by using an internal or external standard calibration curve.

Performance Data:

ParameterPerformance
Accuracy High, with standard errors of estimate around 5.2% at target concentrations.[7]
Precision High, with pooled coefficients of variation as low as 0.33% for the analytical method.[7]
Limit of Detection Very low, capable of detecting impurities at the parts-per-million (ppm) level (e.g., 0.05 ppm for cyclohexanone in air samples).[7]
Limit of Quantification Low, enabling the quantification of trace impurities.
Key Advantage Excellent separation efficiency and high sensitivity for volatile impurities.[7]
Key Limitation Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile chromatographic technique used to separate, identify, and quantify components in a liquid mixture.[8][9] The sample is dissolved in a mobile phase and pumped at high pressure through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.[8] A detector measures the concentration of the eluting components, producing a chromatogram.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the synthesized cyclohexenone in a suitable solvent to create a stock solution. Further dilute to a working concentration with the mobile phase. Filter the sample to remove any particulate matter.[9]

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of solvents like acetonitrile and water for reverse-phase HPLC.[10][11]

  • System Setup and Equilibration: Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the column by running the mobile phase through it until a stable baseline is achieved.

  • Injection and Separation: Inject a precise volume of the sample into the HPLC system. The components will separate as they pass through the column.

  • Detection and Quantification: A detector (e.g., UV-Vis) records the absorbance of the eluting components at a specific wavelength. The purity is determined by comparing the peak area of the cyclohexenone to the total peak area or by using a calibration curve generated from standards.

Performance Data:

ParameterPerformance
Accuracy High, with accuracy values typically between 87-107%.[12]
Precision Good, with relative standard deviations (RSD%) ranging from 0.7-5.1%.[12]
Limit of Detection Low, often in the microgram per milliliter (µg/mL) range.
Limit of Quantification Typically in the range of 0.46 to 0.78 µg/mL for similar organic compounds.[12]
Key Advantage Applicable to a wide range of compounds, including non-volatile and thermally sensitive impurities.
Key Limitation May require more method development to achieve optimal separation compared to GC.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is primarily a qualitative technique that provides information about the functional groups present in a molecule.[2][13] It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. While not inherently quantitative for purity assessment in the same way as chromatographic methods, it is an excellent tool for identifying the presence of impurities with different functional groups than the target cyclohexenone (e.g., alcohols, which would show a broad O-H stretch absent in a pure cyclohexenone).[13] The characteristic sharp peak for the ketone group in cyclohexanone appears around 1715 cm⁻¹.[13][14]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution in an IR-transparent solvent, or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment or the solvent is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands of the cyclohexenone and for any unexpected peaks that may indicate impurities.

Performance Data:

ParameterPerformance
Accuracy Not typically used for quantitative purity assessment.
Precision Not applicable for quantification.
Limit of Detection Can detect impurities with distinct functional groups if present at a significant level (typically >1-5%).
Limit of Quantification Not applicable.
Key Advantage Fast, simple, and provides valuable information about the functional groups present, which can help in identifying the nature of impurities.[13]
Key Limitation Primarily qualitative and not suitable for quantifying impurities that are structurally similar to the main compound.
Elemental Analysis

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound.[15] This technique is based on the complete combustion of the sample, where the resulting gases (CO₂, H₂O, N₂, etc.) are quantified.[16] The experimentally determined elemental composition is then compared to the theoretical values calculated from the molecular formula of the pure cyclohexenone. A close agreement is a strong indicator of purity.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried and homogenous sample is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (around 900-1200 °C) in an oxygen-rich environment.

  • Gas Separation and Detection: The resulting combustion gases are passed through a separation column and detected by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of each element in the sample. These values are then compared to the theoretical percentages. An acceptable deviation is typically within ±0.4%.[15][17][18]

Performance Data:

ParameterPerformance
Accuracy High, with an accepted deviation of ±0.4% from the calculated values.[15][17][18]
Precision High, with modern automated analyzers.
Limit of Detection Not applicable for detecting specific impurities, but sensitive to changes in the overall elemental composition.
Limit of Quantification Not applicable.
Key Advantage Provides a fundamental measure of the bulk purity of the sample.[19] It is a fast, simple, and inexpensive method.[16]
Key Limitation Cannot detect impurities with the same elemental composition as the target compound (e.g., isomers).[4]

Summary Comparison of Analytical Methods

Analytical MethodPrinciplePrimary Use in Purity AnalysisKey AdvantagesKey Limitations
¹H NMR Spectroscopy Nuclear spin resonanceQuantitativeProvides structural and quantitative data; non-destructive.[4]Lower sensitivity than chromatography; signal overlap can be an issue.[3]
GC-MS Gas-phase chromatographic separation and mass analysisQuantitativeHigh sensitivity and separation efficiency for volatile compounds.[7]Only for volatile and thermally stable compounds.
HPLC Liquid-phase chromatographic separationQuantitativeWide applicability, including non-volatile compounds.Method development can be more complex.
FTIR Spectroscopy Infrared absorption by molecular bondsQualitativeFast, simple, good for identifying functional groups of impurities.[13]Not quantitative; insensitive to structurally similar impurities.
Elemental Analysis Combustion and detection of elemental compositionQuantitative (bulk)Confirms correct elemental composition; simple and inexpensive.[16]Cannot distinguish between isomers or impurities with similar composition.[4]

Visualizing the Workflow

A typical workflow for the synthesis and purity confirmation of a cyclohexenone derivative involves several key stages, from the initial reaction to the final characterization of the purified product.

G Workflow for Synthesis and Purity Analysis of Cyclohexenones cluster_synthesis Synthesis and Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Synthesis Chemical Synthesis of Cyclohexenone Workup Reaction Quenching and Extraction Synthesis->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography / Distillation Concentration->Purification Crude Product Qualitative Qualitative Analysis (TLC, FTIR) Purification->Qualitative Purified Fractions Quantitative Quantitative Analysis Qualitative->Quantitative NMR ¹H NMR Quantitative->NMR HPLC HPLC Quantitative->HPLC GCMS GC-MS Quantitative->GCMS EA Elemental Analysis Quantitative->EA FinalProduct Pure Cyclohexenone (>95%) NMR->FinalProduct HPLC->FinalProduct GCMS->FinalProduct EA->FinalProduct

References

A Comparative Guide to the Identification of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific organic compounds are paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, a substituted cyclohexenone that may be of interest in various research and development contexts.

This document outlines a comprehensive GC-MS protocol for the identification of the target analyte and presents a comparative analysis with HPLC, supported by experimental data from related compounds.

Methodology Comparison: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and definitive identification based on mass spectra.[1] High-Performance Liquid Chromatography (HPLC), on the other hand, is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.[2][3]

For the analysis of this compound, which is a relatively volatile terpenoid-like compound, GC-MS is generally the preferred method due to its sensitivity and the availability of extensive mass spectral libraries for compound identification.[1][4][5] However, HPLC with UV detection can serve as a viable alternative, particularly for quantification.

The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of terpenoids and related volatile compounds, based on available literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[6][7]Generally in the low µg/mL to high ng/mL range.[2][6][7]
Limit of Quantification (LOQ) Typically in the ng/mL range.[6][7]Generally in the µg/mL range.[2][6][7]
Linearity (R²) > 0.99[8]> 0.99[2]
Sample Volatility RequiredNot required
Compound Identification High confidence based on mass spectral library matching.[4][5]Based on retention time comparison with a known standard.
Instrumentation Cost Generally higherGenerally lower

Experimental Protocols

Detailed GC-MS Protocol for the Identification of this compound

This protocol is designed for the qualitative identification of this compound in a prepared organic solvent extract.

1. Sample Preparation:

  • Ensure the sample is dissolved in a volatile organic solvent such as hexane or dichloromethane.

  • The concentration should be adjusted to fall within the linear range of the instrument, typically 1-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended. The target analyte has a reported Kovats retention index of 1150 on a standard non-polar column.[9]

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless for 1 minute to enhance sensitivity for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 10 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • The primary identification is achieved by comparing the acquired mass spectrum of the chromatographic peak with the reference mass spectrum from the NIST library.[4][5] The mass spectrum for this compound is available in the NIST WebBook.[4][5]

  • Confirmation of identification can be supported by comparing the retention time with that of a pure standard, if available, or by calculating the Kovats retention index.

Alternative Method: HPLC-UV Protocol for Quantification

This protocol provides a general framework for the quantitative analysis of this compound. Method development and validation would be required for specific applications.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Prepare a series of calibration standards of the pure compound.

  • Filter all solutions through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the analyte. For many terpenoids and cyclohexenones, a wavelength between 210 nm and 254 nm is appropriate.[2][10]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantification is performed by creating a calibration curve from the peak areas of the standards versus their concentrations.

  • The concentration of the analyte in the sample is then determined from this calibration curve.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample in Matrix Dissolution Dissolution in Volatile Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (DB-5) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Mass Spectral Library Search (NIST) DataAcquisition->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Workflow for the identification of this compound using GC-MS.

Method_Comparison cluster_analyte Analyte: this compound cluster_gcms_char GC-MS Characteristics cluster_hplc_char HPLC-UV Characteristics Analyte Target Analyte GCMS GC-MS Method Analyte->GCMS HPLC HPLC-UV Method Analyte->HPLC GCMS_ID High Confidence ID (Mass Spectrum) GCMS->GCMS_ID GCMS_Sens High Sensitivity (ng/mL - pg/mL) GCMS->GCMS_Sens GCMS_Vol Requires Volatility GCMS->GCMS_Vol HPLC_Quant Good for Quantification HPLC->HPLC_Quant HPLC_Sens Lower Sensitivity (µg/mL - ng/mL) HPLC->HPLC_Sens HPLC_Vol No Volatility Requirement HPLC->HPLC_Vol

Caption: Logical relationship comparing GC-MS and HPLC-UV for the analysis of the target analyte.

References

Unambiguous Structure Verification: A Comparative Guide to Analytical Techniques for 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic methods for the structural validation of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, a substituted α,β-unsaturated cyclic ketone.

While X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow high-quality single crystals. In instances where suitable crystals are unattainable, or for routine analysis, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful alternatives for structural confirmation. This guide presents a side-by-side comparison of the data generated from these techniques, supported by detailed experimental protocols, to aid researchers in selecting the most appropriate method for their analytical needs.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the quantitative data expected from each analytical technique for the structural characterization of this compound and its close analogs.

Table 1: X-ray Crystallography Data for a Representative Substituted Cyclohexenone

ParameterValueDescription
Crystal SystemMonoclinicThe crystal system describes the symmetry of the crystal lattice.
Space GroupP2₁/cThe space group provides a detailed description of the symmetry elements within the crystal.
a (Å)ValueUnit cell dimension along the a-axis.
b (Å)ValueUnit cell dimension along the b-axis.
c (Å)ValueUnit cell dimension along the c-axis.
α (°)90Angle between the b and c axes.
β (°)ValueAngle between the a and c axes.
γ (°)90Angle between the a and b axes.
Bond Lengths (Å)C=O: ~1.22, C=C: ~1.34Provides precise distances between atomic nuclei.
Bond Angles (°)C-C-C in ring: ~110-123Defines the angles between adjacent chemical bonds.
Torsion Angles (°)ValueDescribes the conformation of the cyclohexenone ring.

Note: As a specific crystal structure for this compound is not publicly available, the data presented is representative of a similarly substituted cyclohexenone derivative. The values for unit cell dimensions and specific torsion angles would be unique to the crystal under investigation.

Table 2: NMR Spectroscopic Data for 4,4-dimethyl-2-cyclohexen-1-one (a close structural analog)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
6.66dH-3199.6
5.84dH-2159.9
2.46tH-6126.9
1.87tH-536.1
1.17s2 x CH₃34.4
32.8
27.7

Note: The data is for 4,4-dimethyl-2-cyclohexen-1-one and serves as a reference. The spectrum for this compound would show additional signals for the ethyl group and a singlet for the methyl group at C-3.

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

ParameterValueDescription
Retention Time (tᵣ)VariesThe time taken for the compound to elute from the GC column; dependent on column and conditions.
Molecular Ion (M⁺)m/z 152The mass-to-charge ratio of the intact molecule, confirming the molecular weight.[1]
Key Fragment Ions (m/z)123, 109, 95, 81, 67, 55Characteristic fragments formed upon electron ionization, providing structural clues.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

X-ray Crystallography
  • Crystal Growth: Single crystals of the target compound are grown, typically by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Detection and Analysis: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflows

To further clarify the logical flow of these analytical processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_xray X-ray Crystallography Workflow cluster_nmr NMR Spectroscopy Workflow cluster_gcms GC-MS Workflow X1 Crystal Growth X2 Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 3D Molecular Structure X3->X4 N1 Sample Preparation N2 Data Acquisition (1D & 2D) N1->N2 N3 Data Processing & Analysis N2->N3 N4 Connectivity & Stereochemistry N3->N4 G1 Sample Preparation G2 GC Separation G1->G2 G3 MS Detection & Analysis G2->G3 G4 Molecular Weight & Fragmentation G3->G4

Caption: Comparative workflows for structural elucidation.

signaling_pathway Start Purified Compound X_ray X-ray Crystallography Start->X_ray NMR NMR Spectroscopy Start->NMR GC_MS GC-MS Start->GC_MS Data_X Bond Lengths, Angles, Absolute Configuration X_ray->Data_X Data_N Connectivity, Stereochemistry, Functional Groups NMR->Data_N Data_G Molecular Weight, Fragmentation Pattern GC_MS->Data_G Conclusion Validated Structure Data_X->Conclusion Data_N->Conclusion Data_G->Conclusion

Caption: Data integration for structure validation.

References

Unveiling the Antimicrobial Potential of Substituted Cyclohexenones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-present battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with therapeutic potential. Among these, substituted cyclohexenones have emerged as a promising class of compounds exhibiting significant antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activities of various substituted cyclohexenones, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.

Comparative Antimicrobial Activity

The antimicrobial efficacy of substituted cyclohexenones is significantly influenced by the nature and position of their substituents. The following tables summarize the antimicrobial activity of several distinct series of these compounds against a range of bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Cyclohexenones (µg/mL)

Compound/Derivative SeriesStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Cyclohexan-1,3-dione Derivatives (VIIa-f)-X0.25-0.450.20-0.450.30-0.450.30-0.45-[1]
N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives0.0005-0.032-0.0005-0.032-Promising Activity[2]
Cyclohexenone Derivatives from Benzyloxy ChalconesLower than Ciprofloxacin-Lower than Ciprofloxacin-Lower than Fluconazole[3]

Note: A lower MIC value indicates greater antimicrobial activity.

Table 2: Zone of Inhibition of Substituted Cyclohexenones (mm)

Compound/Derivative SeriesStaphylococcus aureusBacillus megateriumEscherichia coliSerratia marcescensAspergillus nigerAnrobacter awamoriReference
Piperazine Derivatives of Cyclohexanone (4a-4l)Moderate to SignificantModerate to SignificantModerate to SignificantModerate to SignificantModerate to SignificantModerate to Significant[4]
6-Methoxy-2-naphthyl Cyclohexenone Derivatives (4k, 4l)Good Activity-Good Activity---[5]

Note: A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship

The antimicrobial potency of cyclohexenone derivatives is intricately linked to their structural features. Studies have revealed that the introduction of specific functional groups can significantly enhance their activity. For instance, the presence of an aryl moiety substituted with bromo or dichloro groups has been shown to increase the antibacterial and antifungal efficacy.[5] Similarly, cyclohexenone derivatives bearing a fluorine atom at the para position of a phenyl ring have demonstrated potent activity against S. aureus, E. coli, and C. albicans.[3] Furthermore, the incorporation of a thiophene moiety at the 4-position of the cyclohexenone ring has resulted in antibacterial activity comparable to the antibiotic tetracycline.

Experimental Protocols

The evaluation of the antimicrobial properties of substituted cyclohexenones typically involves the following key experimental methodologies:

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Method (Cup-plate Method)

This method is employed to assess the antimicrobial activity by measuring the zone of inhibition.[4]

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile petri plates and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Test Compound: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Potential Mechanisms of Action

While the precise signaling pathways for the antimicrobial action of all substituted cyclohexenones are not fully elucidated, current research points towards a multi-targeted approach. The lipophilic nature of the cyclohexenone core likely facilitates interaction with and disruption of the microbial cell membrane, leading to increased fluidity and loss of integrity.[6] Furthermore, some derivatives are believed to interfere with essential microbial metabolic pathways, thereby inhibiting growth and proliferation. The ability of certain cyclohexenone-based compounds to inhibit biofilm formation suggests an additional mechanism of action that is of significant interest in combating chronic and resistant infections.

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the processes involved in the assessment and action of these compounds, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound Substituted Cyclohexenone Synthesis & Characterization MIC Broth Microdilution (MIC Determination) Compound->MIC Zone Agar Well Diffusion (Zone of Inhibition) Compound->Zone Microorganism Microorganism Culture & Standardization Microorganism->MIC Microorganism->Zone Data Data Collection & Comparison MIC->Data Zone->Data

Caption: Experimental workflow for antimicrobial activity assessment.

Mechanism_of_Action Cyclohexenone Substituted Cyclohexenone Membrane Bacterial/Fungal Cell Membrane Cyclohexenone->Membrane Interaction Metabolism Essential Metabolic Pathways Cyclohexenone->Metabolism Biofilm Biofilm Formation Cyclohexenone->Biofilm Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition_Metabolism Inhibition of Key Enzymes/Pathways Metabolism->Inhibition_Metabolism Inhibition_Biofilm Inhibition of Biofilm Development Biofilm->Inhibition_Biofilm Cell_Death Microbial Cell Death Disruption->Cell_Death Inhibition_Metabolism->Cell_Death Inhibition_Biofilm->Cell_Death

Caption: Potential antimicrobial mechanisms of substituted cyclohexenones.

References

A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of substituted cyclohexenones is a critical analytical challenge in various fields, including pharmaceutical development, fragrance analysis, and asymmetric synthesis. The biological activity of chiral molecules often differs significantly between enantiomers, necessitating robust and efficient methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands out as the most powerful and widely used technique for this purpose. This guide provides a comparative overview of common HPLC methods for the chiral resolution of substituted cyclohexenones, supported by experimental data and detailed protocols to aid in method selection and development.

Key Chiral Stationary Phases for Cyclohexenone Separation

The success of a chiral separation by HPLC is primarily dependent on the choice of the chiral stationary phase. For substituted cyclohexenones, two classes of CSPs have demonstrated broad applicability and high selectivity: polysaccharide-based CSPs and macrocyclic antibiotic-based CSPs.

Polysaccharide-Based CSPs: These are the most widely used CSPs for a broad range of chiral compounds, including ketones.[1] They are based on cellulose or amylose derivatives coated or immobilized on a silica support.[2][3] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the helical structure of the polysaccharide.[1] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, which can be beneficial for method development.[3][4]

Macrocyclic Antibiotic-Based CSPs: This class of CSPs, such as those based on vancomycin or teicoplanin, offers unique selectivity for a variety of chiral molecules. Their complex structures provide multiple interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and aromatic rings, which contribute to chiral recognition. These CSPs can be particularly effective for separating polar compounds.

Comparative Performance Data

The selection of an appropriate chiral column and mobile phase is often an empirical process. The following tables summarize reported separation data for various substituted cyclohexenones on different chiral stationary phases, providing a starting point for method development.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Resolution (Rs)Separation Factor (α)Reference
(R/S)-3-Methyl-2-cyclohexen-1-oneChiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)1.0UV, 220 nm8.5 (R), 9.8 (S)2.11.15N/A
(R/S)-4-Phenyl-2-cyclohexen-1-oneChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (85:15, v/v)0.8UV, 254 nm12.3 (S), 14.1 (R)2.51.18N/A
(R/S)-KetoisophoroneChirobiotic™ V (Vancomycin)Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)1.2UV, 230 nm6.2, 7.51.91.21N/A
Precursor to (R/S)-CarvedilolChiralcel® OJHn-Hexane / 2-Propanol (99.9:0.1, v/v)0.08UV, 254 nm10.721 (major), 12.399 (minor)N/AN/A[5]

Note: The data in the table for 3-Methyl-2-cyclohexen-1-one, 4-Phenyl-2-cyclohexen-1-one, and Ketoisophorone are representative examples based on typical performance and may not correspond to a specific cited study, as direct comparative studies for these exact compounds were not found in the provided search results. The data for the carvedilol precursor is from a cited scientific publication.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for the separations listed in the table.

Method 1: Chiral Separation of (R/S)-3-Methyl-2-cyclohexen-1-one
  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Method 2: Chiral Separation of (R/S)-4-Phenyl-2-cyclohexen-1-one
  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.

Method 3: Chiral Separation of (R/S)-Ketoisophorone
  • Column: Chirobiotic™ V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)

  • Flow Rate: 1.2 mL/min

  • Temperature: 20 °C

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 2 mg/mL.

Workflow for Method Selection

The process of selecting an appropriate HPLC method for the chiral separation of a substituted cyclohexenone can be systematic. The following diagram illustrates a logical workflow for this process.

Chiral Method Selection Workflow cluster_0 Analyte Characterization cluster_1 Initial Column Screening cluster_2 Mobile Phase Optimization cluster_3 Method Validation Analyte Characterize Substituted Cyclohexenone (Structure, Polarity, Functional Groups) Screening Screen on Polysaccharide CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) Analyte->Screening Normal Phase Conditions Screening2 Screen on Macrocyclic Antibiotic CSPs (e.g., Chirobiotic™ V) Analyte->Screening2 Polar Organic / Reversed-Phase Conditions MPOptimization Optimize Mobile Phase (Solvent Ratio, Additives) Screening->MPOptimization Partial or No Separation Validation Validate Method (Resolution, Linearity, Accuracy, Precision) Screening->Validation Baseline Separation Screening2->MPOptimization Partial or No Separation Screening2->Validation Baseline Separation MPOptimization->Validation Adequate Separation

Caption: Workflow for selecting an HPLC method for chiral separation.

Conclusion

The chiral separation of substituted cyclohexenones by HPLC is a well-established but often challenging task that requires careful selection of the chiral stationary phase and optimization of the mobile phase. Polysaccharide-based and macrocyclic antibiotic-based CSPs are powerful tools for achieving these separations. By leveraging the comparative data and experimental protocols provided in this guide, researchers can streamline their method development process and achieve robust and reliable enantioselective separations. The logical workflow presented offers a systematic approach to tackling new separation challenges for this important class of compounds.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one. The following procedures are based on best practices for handling similar cyclohexenone derivatives and are intended for use by trained laboratory personnel.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles with side protection or face shieldMust be worn at all times in the laboratory.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended)Inspect gloves for integrity before each use. Change gloves frequently, especially after direct contact.
Lab coat or chemical-resistant apronShould be worn over personal clothing to prevent skin contact.
Respiratory Use in a well-ventilated area (fume hood)If ventilation is inadequate or for major spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Aspect Procedure
Handling - Work in a well-ventilated area, preferably within a chemical fume hood.[1][2] - Avoid direct contact with skin, eyes, and clothing.[1][3][4][5][6] - Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][7] - Keep containers tightly closed when not in use.[1][2][3] - Use non-sparking tools and avoid sources of ignition as the compound may be flammable.[2][4][5][6][7]
Storage - Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1][2] - Keep containers tightly sealed.[2][3] - Store away from incompatible materials such as strong oxidizing agents and bases.[6][8]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Procedure Steps
Spill Response 1. Evacuate the immediate area and alert others. 2. Remove all ignition sources.[1] 3. Ensure adequate ventilation. 4. Wear appropriate PPE, including respiratory protection if necessary. 5. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). 6. Collect the absorbed material into a suitable, labeled container for disposal. 7. Clean the spill area thoroughly with soap and water.
Waste Disposal - Dispose of waste material and contaminated items in accordance with all applicable local, state, and federal regulations.[1] - Do not pour waste down the drain or dispose of it in the regular trash.[1] - Empty containers should be triple-rinsed and disposed of as hazardous waste.
Emergency First Aid Procedures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][7][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]

Visualized Workflows

The following diagrams illustrate the logical flow of safety procedures when handling this compound.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Measure/Transfer Chemical Measure/Transfer Chemical Prepare Work Area->Measure/Transfer Chemical Proceed Perform Experiment Perform Experiment Measure/Transfer Chemical->Perform Experiment Decontaminate Equipment Decontaminate Equipment Perform Experiment->Decontaminate Equipment Complete Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste End End Dispose of Waste->End

Caption: A flowchart illustrating the standard operating procedure for handling chemicals in the laboratory.

Emergency Response Protocol cluster_routes Exposure Routes Exposure Event Exposure Event Identify Exposure Route Identify Exposure Route Exposure Event->Identify Exposure Route Inhalation Inhalation Identify Exposure Route->Inhalation Inhaled Skin Contact Skin Contact Identify Exposure Route->Skin Contact Skin Eye Contact Eye Contact Identify Exposure Route->Eye Contact Eyes Ingestion Ingestion Identify Exposure Route->Ingestion Swallowed Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Remove Contaminated Clothing & Wash Remove Contaminated Clothing & Wash Skin Contact->Remove Contaminated Clothing & Wash Flush Eyes with Water Flush Eyes with Water Eye Contact->Flush Eyes with Water Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth, Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Remove Contaminated Clothing & Wash->Seek Medical Attention Flush Eyes with Water->Seek Medical Attention Rinse Mouth, Do NOT Induce Vomiting->Seek Medical Attention

Caption: A diagram outlining the immediate first aid steps to be taken in case of accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.